Product packaging for GCN2iB(Cat. No.:)

GCN2iB

Cat. No.: B1384116
M. Wt: 451.8 g/mol
InChI Key: JGHVXJKGYJYWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GCN2iB is a potent and selective ATP-competitive inhibitor of the kinase General Control Nonderepressible 2 (GCN2, EIF2AK4), a key sensor in the Integrated Stress Response (ISR) pathway . By inhibiting GCN2, this compound effectively blocks the phosphorylation of its substrate, the eukaryotic translation initiation factor 2α (eIF2α), thereby modulating a central node in cellular stress signaling . This action attenuates the characteristic global reduction in protein synthesis and prevents the preferential translation of stress-adaptive transcripts, such as the transcription factor ATF4 . Researchers utilize this compound to investigate the pathophysiological roles of GCN2 in a wide array of contexts. Studies have demonstrated its utility in oncology, particularly in sensitizing ASNS-low cancer cells to the anti-leukemic agent asparaginase , and in uncovering synergistic toxicity with mRNA translation defects when combined with WEE1 inhibitors . Beyond cancer, this compound has shown therapeutic potential in preclinical models of amyotrophic lateral sclerosis (ALS), where it reduces mutant SOD1 protein clustering and delays disease progression , and in diabetic cardiomyopathy, where it alleviates cardiac dysfunction by reducing lipotoxicity and oxidative stress . It is critical for researchers to note that the pharmacodynamics of this compound are concentration-dependent. While it functions as an inhibitor at typical doses (e.g., 1-2 μM), lower concentrations have been observed to paradoxically activate Gcn2 and the ISR, a phenomenon that underscores the need for careful experimental design . This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12ClF2N5O3S B1384116 GCN2iB

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N5O3S/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10/h4-9,26H,1H3,(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHVXJKGYJYWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GCN2iB and the Integrated Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the General Control Nonderepressible 2 (GCN2) inhibitor, GCN2iB, and its role in the context of the Integrated Stress Response (ISR). It is designed to be a comprehensive resource, detailing the mechanism of action, quantitative data, and relevant experimental protocols for professionals engaged in cellular biology and therapeutic development.

The Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a highly conserved signaling pathway in eukaryotic cells that is activated by a wide range of cellular and environmental stresses.[1] These stressors include amino acid deprivation, viral infection, endoplasmic reticulum (ER) stress, and oxidative stress.[1] The central role of the ISR is to restore cellular homeostasis by reprogramming gene expression to mitigate the stress-induced damage.

The core event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1] In mammals, this phosphorylation is carried out by one of four distinct eIF2α kinases, each of which responds to different types of stress:[1][2][3]

  • GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation, UV irradiation, and ribosome collisions.[1][4][5][6]

  • PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by ER stress.

  • PKR (Protein Kinase R): Activated by double-stranded RNA, a hallmark of viral infection.

  • HRI (Heme-Regulated Inhibitor): Activated by heme deficiency and oxidative stress.

Phosphorylation of eIF2α leads to a global reduction in protein synthesis, which conserves resources during stress.[1][7] Paradoxically, it also promotes the preferential translation of a select group of mRNAs, most notably that of the Activating Transcription Factor 4 (ATF4).[1][2][7] ATF4 is a master transcriptional regulator that upregulates the expression of a broad array of genes involved in amino acid synthesis and transport, autophagy, and antioxidant responses, thereby facilitating cellular adaptation and survival.[1][7][8]

This compound: A Potent and Selective GCN2 Inhibitor

This compound is a potent, selective, and ATP-competitive small molecule inhibitor of the GCN2 kinase.[9][10][11][12] Its high affinity and specificity make it an invaluable tool for dissecting the GCN2-mediated arm of the ISR and for exploring the therapeutic potential of GCN2 inhibition.

Mechanism of Action

As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the GCN2 kinase domain, preventing the binding of ATP and thereby blocking its phosphotransferase activity.[9][13] This inhibition prevents the GCN2-mediated phosphorylation of eIF2α in response to stimuli like amino acid deprivation. Consequently, the downstream signaling cascade, including the preferential translation of ATF4, is suppressed.[9][14][15]

Interestingly, studies have revealed a biphasic dose-response to this compound. While higher concentrations effectively inhibit GCN2, lower concentrations (in the 10-100 nM range) have been shown to paradoxically activate the kinase.[13][16][17][18] This phenomenon is important to consider in the design and interpretation of experiments.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay TypeReference
GCN22.4Kinase Assay[9][10][11][19]

Table 2: Kinase Selectivity Profile of this compound

KinasePercent Inhibition at 1 µMReference
GCN2>99.5%[9][12][20]
MAP2K5>95%[9][12][19][20]
STK10>95%[9][12][19][20]
ZAK>95%[9][12][19][20]

Signaling Pathway and Experimental Workflow

Visualizing the signaling pathways and experimental workflows is crucial for a comprehensive understanding of this compound's role in the ISR. The following diagrams were generated using the DOT language.

ISR_Pathway stress Amino Acid Deprivation gcn2 GCN2 stress->gcn2 activates eif2a eIF2α gcn2->eif2a phosphorylates This compound This compound This compound->gcn2 inhibits peif2a p-eIF2α global_translation Global Protein Synthesis peif2a->global_translation represses atf4_mrna ATF4 mRNA peif2a->atf4_mrna promotes translation atf4_protein ATF4 Protein atf4_mrna->atf4_protein stress_genes Stress Response Genes (Amino Acid Synthesis, etc.) atf4_protein->stress_genes upregulates Experimental_Workflow cell_culture 1. Cell Culture (e.g., HEK293, cancer cell lines) treatment 2. Treatment - Stress Inducer (e.g., Halofuginone) - this compound (various concentrations) cell_culture->treatment lysis 3. Cell Lysis (Protein, RNA, or Reporter Assay Lysis) treatment->lysis western 4a. Western Blot (p-eIF2α, total eIF2α, ATF4) lysis->western qpcr 4b. qPCR (ATF4, CHOP, GADD34) lysis->qpcr luciferase 4c. Luciferase Assay (ATF4 5'UTR reporter) lysis->luciferase analysis 5. Data Analysis (Quantification and Comparison) western->analysis qpcr->analysis luciferase->analysis

References

The Role of GCN2iB in the Amino Acid Sensing Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GCN2iB, a potent and selective inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. It details the critical role of GCN2 in the cellular amino acid sensing pathway and the mechanism by which this compound modulates this pathway, presenting potential therapeutic applications. This document summarizes key quantitative data, outlines detailed experimental protocols from cited literature, and provides visual diagrams of the signaling pathways and experimental workflows.

The GCN2 Amino Acid Sensing Pathway

Cells have evolved intricate mechanisms to sense and respond to nutrient availability. The Integrated Stress Response (ISR) is a key signaling network that allows cells to adapt to various environmental stresses, including amino acid deprivation.[1][2] GCN2, an evolutionarily conserved serine/threonine kinase, is a central component of the ISR, specifically acting as a sensor for amino acid deficiency.[3][4]

Under conditions of amino acid scarcity, there is an accumulation of uncharged transfer RNAs (tRNAs).[5][6][7] GCN2 possesses a histidyl-tRNA synthetase (HisRS)-like domain that binds to these uncharged tRNAs.[6][8] This binding event induces a conformational change in GCN2, leading to its activation through autophosphorylation.[5][9]

Once activated, GCN2 phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α) at serine 51.[3][10][11] This phosphorylation event has a dual effect on protein synthesis. Firstly, it leads to a global reduction in cap-dependent translation, thereby conserving resources during periods of nutrient limitation.[4][12] Secondly, and paradoxically, the phosphorylation of eIF2α enhances the translation of specific mRNAs that contain upstream open reading frames (uORFs) in their 5' untranslated regions.[12]

The most well-characterized of these mRNAs is that encoding Activating Transcription Factor 4 (ATF4).[3][13] ATF4 is a key transcriptional activator that drives the expression of a suite of genes involved in amino acid synthesis and transport, as well as other stress-response pathways.[2][14] By upregulating these genes, the GCN2-eIF2α-ATF4 pathway aims to restore amino acid homeostasis and promote cell survival under nutrient-deprived conditions.[14] The critical role of this pathway in tumor cell survival and proliferation under nutrient-limited microenvironments has made GCN2 an attractive target for cancer therapy.[4][15][16]

GCN2 Signaling Pathway cluster_stress Cellular Stress cluster_activation GCN2 Activation cluster_downstream Downstream Signaling Amino Acid\nDeprivation Amino Acid Deprivation Uncharged tRNA Uncharged tRNA Amino Acid\nDeprivation->Uncharged tRNA GCN2 GCN2 Uncharged tRNA->GCN2 Binds to HisRS-like domain p-GCN2 p-GCN2 GCN2->p-GCN2 Autophosphorylation eIF2a eIF2a p-GCN2->eIF2a Phosphorylates p-eIF2a p-eIF2a eIF2a->p-eIF2a Global Translation Global Translation p-eIF2a->Global Translation Inhibits ATF4 ATF4 p-eIF2a->ATF4 Promotes Translation Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Upregulates Transcription

Caption: The GCN2 amino acid sensing pathway.

This compound: A Potent and Selective GCN2 Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the GCN2 kinase.[17][18] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the GCN2 kinase domain and preventing the phosphorylation of its downstream target, eIF2α.[17][18][19]

Biochemical and Cellular Activity

This compound has demonstrated high potency in biochemical assays, with a half-maximal inhibitory concentration (IC50) of 2.4 nM against recombinant GCN2.[17][18][19] In cellular assays, this compound effectively inhibits the GCN2 pathway. For instance, in HTR8/SVneo cells, 1 µM of this compound significantly inhibits cholic acid-induced phosphorylation of GCN2 and eIF2α.[18] Furthermore, in CCRF-CEM leukemia cells, this compound at a concentration of 0.4 µM decreases the levels of ATF4 and phosphorylated GCN2 when used in combination with L-asparaginase.[20]

While highly selective for GCN2, at a concentration of 1 µM, this compound has been shown to inhibit other kinases, including MAP2K5, STK10, and ZAK, by more than 95%.[18][20] It is important to note that some studies have reported a paradoxical activation of GCN2 at low concentrations of this compound (e.g., 10-50 nM).[21][22] This phenomenon is thought to be independent of the canonical tRNA-binding activation mechanism.[21]

ParameterValueReference
Target General Control Nonderepressible 2 (GCN2)[17][18]
Mechanism of Action ATP-competitive inhibitor[17][18]
IC50 (in vitro) 2.4 nM[17][18][19]
Cellular Activity Inhibits GCN2 and eIF2α phosphorylation[18]
Decreases ATF4 levels[20]
Selectivity Highly selective for GCN2[18][20]
Off-target kinases (at 1 µM) MAP2K5, STK10, ZAK[18][20]
In Vivo Efficacy

The therapeutic potential of GCN2 inhibition, particularly in the context of cancer, has been explored in preclinical models. A key strategy involves combining GCN2 inhibitors with agents that induce amino acid stress, such as L-asparaginase, an anti-leukemic drug that depletes asparagine.[23] Inhibition of GCN2 sensitizes cancer cells with low basal expression of asparagine synthetase (ASNS) to L-asparaginase.[23]

In vivo studies using xenograft models of acute lymphoblastic leukemia (CCRF-CEM) and acute myeloid leukemia (MV-4-11) have shown that the combination of this compound (at a dose of 10 mg/kg, twice daily) and L-asparaginase leads to a significant reduction in tumor volume.[20] This combination therapy elicits a potent anti-tumor activity with synergistic effects.[18]

ModelCell LineTreatmentOutcomeReference
Xenograft CCRF-CEMThis compound (10 mg/kg, BID) + L-asparaginaseReduced tumor volume[20]
Xenograft MV-4-11This compound (10 mg/kg, BID) + L-asparaginaseReduced tumor volume[20]
Xenograft SU.86.86This compound + L-asparaginaseRobust anti-tumor activity[18]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

GCN2 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the GCN2 kinase.[24]

Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the GCN2 kinase. The kinase is labeled with a europium (Eu)-chelate-labeled anti-tag antibody. When the tracer and antibody are both bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor on the tracer. A test compound that binds to the ATP site of GCN2 will displace the tracer, leading to a loss of FRET.[24]

Protocol Overview:

  • Serial Dilution: Prepare a serial dilution of this compound or other test compounds.[24]

  • Reagent Preparation: Prepare a 2X kinase/antibody solution and a 4X tracer solution in kinase buffer.[24]

  • Assay Plate Setup: In a 384-well plate, add 4 µL of the serially diluted compound.[24]

  • Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody solution to all wells.[24]

  • Tracer Addition: Add 4 µL of the 4X tracer solution to all wells.[24]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[24]

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET.[24]

GCN2 Kinase Assay Workflow start Start prep_compound Prepare serial dilution of this compound start->prep_compound add_compound Add 4 µL of diluted This compound to 384-well plate prep_compound->add_compound prep_reagents Prepare 2X Kinase/Antibody solution and 4X Tracer solution add_kinase Add 8 µL of 2X Kinase/Antibody solution prep_reagents->add_kinase add_compound->add_kinase add_tracer Add 4 µL of 4X Tracer solution add_kinase->add_tracer incubate Incubate at room temperature for 60 min add_tracer->incubate read_plate Read FRET signal on plate reader incubate->read_plate end End read_plate->end

Caption: Workflow for a LanthaScreen GCN2 Kinase Assay.
Measurement of eIF2α Phosphorylation (Western Blotting)

Western blotting is a widely used technique to detect and quantify the levels of phosphorylated eIF2α (p-eIF2α) relative to total eIF2α in cell lysates.[25][26][27]

Protocol Overview:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound and/or a stress-inducing agent (e.g., L-asparaginase, cholic acid) for the specified time.[18]

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-eIF2α (Ser51) and total eIF2α.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the p-eIF2α signal to the total eIF2α signal.[27]

ATF4 Reporter Assay

ATF4 reporter assays are used to measure the translational activation of ATF4 in response to ISR activation or inhibition.[2][28][29]

Principle: A reporter gene (e.g., luciferase or a fluorescent protein) is placed under the control of the ATF4 5' untranslated region (UTR), which contains the uORFs responsible for its translational regulation.[2][29] Changes in the expression of the reporter protein reflect the translational activity of ATF4.

Protocol Overview:

  • Cell Transfection: Transfect cells with a plasmid containing the ATF4 reporter construct using a suitable transfection reagent.[2][28]

  • Cell Treatment: After a period of expression (e.g., 24 hours), treat the cells with this compound and/or a stress-inducing agent.[28]

  • Data Acquisition (Luciferase): If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.[2]

  • Data Acquisition (Fluorescent Protein): If using a fluorescent protein reporter, measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.[28][29]

  • Data Analysis: Normalize the reporter activity to a control (e.g., untreated cells or cells transfected with a control vector).

ATF4 Reporter Assay Workflow start Start transfect Transfect cells with ATF4 reporter plasmid start->transfect incubate1 Incubate for 24 hours for plasmid expression transfect->incubate1 treat Treat cells with this compound and/or stress inducer incubate1->treat incubate2 Incubate for desired treatment duration treat->incubate2 measure Measure reporter activity (Luminometry or Flow Cytometry) incubate2->measure analyze Analyze and normalize data measure->analyze end End analyze->end

Caption: Workflow for a cell-based ATF4 reporter assay.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets the GCN2 kinase, a master regulator of the cellular response to amino acid deprivation. By potently and selectively inhibiting GCN2, this compound blocks the phosphorylation of eIF2α and the subsequent activation of the ATF4-mediated stress response. This mechanism of action has shown promise in preclinical cancer models, particularly in combination with therapies that induce amino acid stress. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other modulators of the GCN2 signaling pathway. A thorough understanding of this pathway and the tools to study it are crucial for the development of novel therapeutic strategies for cancer and other diseases where the integrated stress response plays a critical role.

References

An In-depth Technical Guide on the Paradoxical Activation of GCN2 by GCN2iB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex and counterintuitive phenomenon of the paradoxical activation of the kinase General Control Nonderepressible 2 (GCN2) by its ATP-competitive inhibitor, GCN2iB. While designed as a potent inhibitor, this compound exhibits a biphasic dose-response, activating the kinase at low nanomolar concentrations before inhibiting it at higher concentrations. This guide provides a comprehensive overview of the underlying mechanisms, quantitative data from key experiments, and detailed protocols to enable the study of this phenomenon.

Introduction to GCN2 and the Integrated Stress Response (ISR)

GCN2 is a crucial serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR), a fundamental cellular pathway for adapting to various environmental stresses.[1] The canonical activator of GCN2 is the accumulation of uncharged tRNAs, which occurs during amino acid starvation.[2][3] Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[3][4] This phosphorylation event leads to a global reduction in protein synthesis to conserve resources, while paradoxically promoting the translation of specific stress-response mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[2][4] The GCN2-eIF2α-ATF4 pathway is critical for cellular homeostasis and survival under nutrient deprivation.[4]

This compound: From Potent Inhibitor to Paradoxical Activator

This compound was developed as a potent, selective, and ATP-competitive inhibitor of GCN2, with a reported IC50 of 2.4 nM.[5][6][7][8] It binds to the ATP-binding pocket of the GCN2 kinase domain.[9] However, subsequent research revealed that this compound's effects are concentration-dependent. In the absence of other stressors, low concentrations of this compound (typically in the 10-100 nM range in cellular assays) lead to an increase in GCN2 autophosphorylation and the activation of the downstream ISR pathway.[9][10] This phenomenon has been termed "paradoxical activation."[9]

Mechanism of Paradoxical Activation

The paradoxical activation of GCN2 by this compound is attributed to its binding mode and the dimeric nature of the GCN2 kinase. This compound is classified as a type I½ inhibitor, which binds to the kinase in a "DFG-in, αC helix-out" conformation.[9] The current model suggests that the binding of a single this compound molecule to one protomer of the GCN2 kinase domain dimer allosterically induces a conformational change in the adjacent, unbound protomer, shifting it into a catalytically active state.[9][11][12][13]

This allosteric activation can lead to a notable "disconnect" between GCN2's autophosphorylation on threonine 899 (T899) and the phosphorylation of its primary substrate, eIF2α.[14][15] Studies have shown that low concentrations of this compound can robustly increase p-GCN2 (T899) levels with a less pronounced or even absent increase in p-eIF2α levels.[15][16] This suggests that the inhibitor-bound GCN2 dimer may preferentially autophosphorylate in trans over phosphorylating its substrate. Interestingly, this activation mechanism appears to bypass the need for the canonical GCN2 regulatory domains, as GCN2 mutants lacking these domains can still be activated by this compound.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and cellular studies on this compound.

Table 1: this compound Inhibitory and Kinase Selectivity Profile

ParameterValueKinase(s)Reference(s)
IC50 (Inhibition) 2.4 nMGCN2[5][6][7][8][17]
High Conc. Inhibition (>95%) 1 µMMAP2K5, STK10, ZAK[5][8][17]

Table 2: this compound Paradoxical Activation Profile

Assay TypeParameterEffective ConcentrationKey ObservationReference(s)
In Vitro Kinase Assay Peak GCN2 Autophosphorylation (pT899)~10 nMBiphasic response: activation at low nM, inhibition at high nM.[15][16][18]
Cell-Based Assay (HEK293) Increased p-GCN2, p-eIF2α, ATF410 - 100 nMBiphasic response observed for ISR markers.[9]
Thermal Unfolding Assay GCN2 Stabilization (ΔTm)+5.9 °CDirect binding of this compound to GCN2.[16]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

GCN2_Canonical_Activation cluster_stress Amino Acid Starvation cluster_gcn2 GCN2 Dimer cluster_downstream Integrated Stress Response Uncharged_tRNA Uncharged tRNA Accumulation GCN2_Inactive Inactive GCN2 Dimer Uncharged_tRNA->GCN2_Inactive Binds to HisRS-like Domain GCN2_Active Active GCN2 Dimer GCN2_Inactive->GCN2_Active Conformational Change eIF2a eIF2α GCN2_Active->eIF2a Phosphorylates p_eIF2a p-eIF2α (Ser51) eIF2a->p_eIF2a Translation_Inhibition Global Translation Inhibition p_eIF2a->Translation_Inhibition ATF4_Translation ATF4 Translation p_eIF2a->ATF4_Translation

Caption: Canonical GCN2 activation pathway by amino acid starvation.

GCN2_Paradoxical_Activation cluster_inhibitor This compound Concentration cluster_gcn2 GCN2 Dimer cluster_downstream Downstream Effects GCN2iB_Low Low [this compound] (~10-100 nM) GCN2_Dimer Protomer 1 Protomer 2 GCN2iB_Low->GCN2_Dimer:p1 Binds to one protomer GCN2iB_High High [this compound] (>250 nM) GCN2iB_High->GCN2_Dimer Binds to both protomers GCN2_Active Paradoxically Active GCN2 GCN2_Dimer->GCN2_Active Allosteric Activation GCN2_Inhibited Inhibited GCN2 GCN2_Dimer->GCN2_Inhibited Autophosphorylation GCN2 Autophosphorylation (pT899) GCN2_Active->Autophosphorylation eIF2a_Phos eIF2α Phosphorylation GCN2_Active->eIF2a_Phos Disconnected/ Weak

Caption: Mechanism of paradoxical GCN2 activation by this compound.

Experimental_Workflow Start Treat Cells or Recombinant GCN2 Dose_Response This compound Dose-Response (e.g., 4 nM - 4 µM) Start->Dose_Response Incubation Incubate (e.g., 6 hours for cells, 60 min for in vitro assay) Dose_Response->Incubation Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate Recombinant_Protein Quench In Vitro Reaction Incubation->Recombinant_Protein Western_Blot Western Blot / Phos-tag Gel Cell_Lysate->Western_Blot Reporter_Assay ATF4-Luciferase Assay Cell_Lysate->Reporter_Assay Recombinant_Protein->Western_Blot Kinase_Assay LanthaScreen™ Kinase Assay Recombinant_Protein->Kinase_Assay Analysis Quantify Phosphorylation and Reporter Activity Western_Blot->Analysis Kinase_Assay->Analysis Reporter_Assay->Analysis

Caption: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

The following are representative protocols derived from published studies investigating this compound.

This protocol is adapted from methods used to determine the IC50 of GCN2 inhibitors.[6]

  • Reagents and Materials:

    • Recombinant full-length GCN2 protein.

    • Green fluorescent protein-eIF2α substrate.

    • ATP.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • LanthaScreen™ Tb-anti-p-eIF2α (pSer52) antibody kit.

    • Assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 10 mM MgCl2).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer to the desired final concentrations.

    • In a 384-well plate, add 2.5 µL of this compound dilutions.

    • Add 2.5 µL of recombinant GCN2 (final concentration ~1 nmol/L) to each well.

    • Pre-incubate the enzyme and inhibitor for 60 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mix containing ATP (final concentration at Km, e.g., 190 µmol/L) and GFP-eIF2α substrate (final concentration ~130 nmol/L).

    • Incubate for 60 minutes at 25°C.

    • Stop the reaction by adding EDTA.

    • Add the LanthaScreen™ Tb-anti-p-eIF2α antibody and incubate as per the manufacturer's instructions.

    • Read the plate on a fluorescence plate reader and calculate the ratio of emission signals to determine the amount of phosphorylated substrate.

    • Plot the dose-response curve to determine activation (at low concentrations) and inhibition (IC50 at high concentrations).

This protocol is based on experiments performed in HEK293 cells.[7][9]

  • Reagents and Materials:

    • HEK293 cells.

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • This compound stock solution (10 mM in DMSO).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-p-GCN2 (T899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • ECL substrate.

  • Procedure:

    • Seed HEK293 cells in 6-well plates and grow to ~80% confluency.

    • Prepare working dilutions of this compound in culture medium to achieve a final concentration range (e.g., 4 nM, 10 nM, 50 nM, 100 nM, 250 nM, 1 µM, 4 µM). Include a DMSO vehicle control.

    • Replace the medium on the cells with the this compound-containing medium.

    • Incubate the cells for a specified time (e.g., 6 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate with 100-150 µL of ice-cold lysis buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation (e.g., 14,000 rpm for 15 min at 4°C).

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane, run the gel, and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the respective total protein and loading control.

Conclusion and Future Directions

The paradoxical activation of GCN2 by this compound underscores the complexity of targeting kinase active sites. For drug development professionals, this phenomenon serves as a critical cautionary tale, highlighting the importance of comprehensive dose-response studies to fully characterize a compound's activity. For researchers, it provides a unique chemical tool to probe the allosteric regulation of GCN2, potentially independent of its canonical activation by uncharged tRNA. Future research should focus on the structural basis of this activation, exploring how inhibitor binding propagates conformational changes across the dimer interface. Furthermore, understanding whether this paradoxical activation occurs in vivo and its potential therapeutic consequences—either beneficial or detrimental—is of paramount importance.[17] A deeper understanding of this mechanism will aid in the design of next-generation GCN2 inhibitors that are purely antagonistic, avoiding the confounding effects of paradoxical activation.

References

GCN2iB: A Technical Guide for Investigating the Integrated Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of GCN2iB, a potent and selective ATP-competitive inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a critical sensor of amino acid deprivation, and its activation is a key event in the Integrated Stress Response (ISR), a fundamental cellular pathway for adapting to various stresses. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the use of this compound as a research tool. It details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the relevant biological pathways and experimental workflows. A peculiar characteristic of this compound is its biphasic activity: at low nanomolar concentrations, it can paradoxically activate GCN2, while at higher concentrations, it acts as a potent inhibitor. This guide will address this dual nature to ensure its proper application in research settings.

Introduction to GCN2 and the Integrated Stress Response

The Integrated Stress Response (ISR) is a conserved signaling network that eukaryotic cells activate to cope with a variety of environmental and physiological stresses, including amino acid starvation, viral infection, endoplasmic reticulum (ER) stress, and heme deficiency. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases: GCN2, PERK, PKR, and HRI. Phosphorylated eIF2α (p-eIF2α) leads to a global reduction in protein synthesis, conserving resources, while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, orchestrates the expression of a wide array of genes involved in amino acid synthesis and transport, autophagy, and antioxidant responses to restore cellular homeostasis.

GCN2 (General Control Nonderepressible 2) is the primary sensor of amino acid insufficiency. It is activated by the accumulation of uncharged tRNAs that bind to its histidyl-tRNA synthetase (HisRS)-like regulatory domain. This binding event induces a conformational change, leading to GCN2 autophosphorylation and subsequent phosphorylation of its substrate, eIF2α. Given its central role in the ISR, GCN2 has emerged as a significant target for both basic research and therapeutic development, particularly in oncology.

This compound: A Potent and Selective GCN2 Inhibitor

This compound is a small molecule, ATP-competitive inhibitor of GCN2. Its high potency and selectivity make it an invaluable tool for dissecting the role of GCN2 in the ISR and various disease states.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the GCN2 kinase domain, thereby preventing the phosphorylation of eIF2α. However, a notable and critical feature of this compound is its biphasic dose-response. At low nanomolar concentrations (typically in the 10-100 nM range), this compound has been observed to paradoxically activate GCN2, leading to an increase in eIF2α phosphorylation and ATF4 expression.[1] This phenomenon is thought to occur through the binding of a single this compound molecule to one of the kinase domains in the GCN2 dimer, which allosterically enhances the ATP binding affinity of the other kinase domain.[2] At higher concentrations (generally above 250 nM), this compound occupies the ATP-binding sites of both kinase domains, leading to potent inhibition of GCN2 activity.[1] This dual activity necessitates careful dose-response studies in any experimental system.

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound, providing a reference for experimental design.

ParameterValueReference
IC50 (in vitro) 2.4 nM[3]
Mechanism of Action ATP-competitive[3]
Kinase Selectivity Highly selective for GCN2. At 1 µM, >99.5% inhibition of GCN2, and >95% inhibition of MAP2K5, STK10, and ZAK in a panel of 468 kinases.[3]

Table 1: Biochemical and Selectivity Data for this compound

Cell LineConcentration Range for ActivationConcentration for InhibitionDownstream EffectsReference
HEK29310 - 100 nM>250 nMIncreased p-GCN2, p-eIF2α, and ATF4 at activating concentrations; decreased at inhibitory concentrations.[1]
A375 (Melanoma)Not specified, but paradoxical activation is noted.1 µM used for robust inhibition.Inhibition of dabrafenib-induced ATF4 expression at 1 µM.[2]
CCRF-CEM (Leukemia)Not specified37 nM - 1.0 µMInhibition of GCN2 activity.[4]
MV-4-11 (Leukemia)Not specified1 µMInhibition of GCN2 activity.[4]
SU.86.86 (Pancreatic)Not specified1 µMInhibition of GCN2 activity.[4]

Table 2: Cellular Activity of this compound

Experimental Protocols

This section provides detailed protocols for key experiments utilizing this compound to study the GCN2/ISR pathway.

In Vitro GCN2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant GCN2.

Materials:

  • Recombinant GCN2 protein

  • eIF2α substrate (e.g., recombinant protein or a peptide substrate)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody for p-eIF2α)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute in kinase assay buffer to the desired final concentrations.

  • In a 384-well plate, add 5 µL of the this compound dilutions. Include a DMSO-only control.

  • Add 10 µL of a solution containing recombinant GCN2 protein in kinase assay buffer to each well.

  • Incubate for 30-60 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the eIF2α substrate and ATP in kinase assay buffer. The final concentration of ATP should be at or near its Km for GCN2.

  • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, if using the ADP-Glo™ assay, follow the manufacturer's instructions to measure ADP production. If using a phosphospecific antibody, the reaction can be stopped by adding SDS-PAGE loading buffer and analyzed by Western blot.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of ISR Activation

This protocol is for assessing the phosphorylation status of eIF2α and the expression levels of ATF4 in cultured cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired time (e.g., 4-24 hours). Remember to include a vehicle control (DMSO). To induce the ISR, a positive control such as L-asparaginase or histidinol can be used.

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of p-eIF2α to total eIF2α and ATF4 to the loading control.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of GCN2 signaling and the experimental use of this compound.

GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_activation GCN2 Activation cluster_downstream Downstream Signaling Amino Acid\nDeprivation Amino Acid Deprivation Uncharged tRNA Uncharged tRNA Amino Acid\nDeprivation->Uncharged tRNA GCN2 GCN2 Uncharged tRNA->GCN2 p-GCN2 p-GCN2 GCN2->p-GCN2 Autophosphorylation eIF2a eIF2α p-GCN2->eIF2a Phosphorylation p-eIF2a p-eIF2α eIF2a->p-eIF2a Global Translation Global Translation p-eIF2a->Global Translation Inhibition ATF4 ATF4 p-eIF2a->ATF4 Increased Translation Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Increased Transcription

Caption: GCN2 Signaling Pathway in Response to Amino Acid Deprivation.

GCN2iB_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_readout Readouts Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Data Quantification Data Quantification Western Blot->Data Quantification p-eIF2a Levels p-eIF2a Levels Data Quantification->p-eIF2a Levels ATF4 Levels ATF4 Levels Data Quantification->ATF4 Levels

Caption: Experimental Workflow for Assessing this compound Activity in Cells.

GCN2iB_Logic cluster_dose This compound Concentration cluster_effect Effect on GCN2 cluster_outcome Cellular Outcome Low [this compound]\n(10-100 nM) Low [this compound] (10-100 nM) Paradoxical Activation Paradoxical Activation Low [this compound]\n(10-100 nM)->Paradoxical Activation High [this compound]\n(>250 nM) High [this compound] (>250 nM) Inhibition Inhibition High [this compound]\n(>250 nM)->Inhibition Increased p-eIF2a / ATF4 Increased p-eIF2a / ATF4 Paradoxical Activation->Increased p-eIF2a / ATF4 Decreased p-eIF2a / ATF4 Decreased p-eIF2a / ATF4 Inhibition->Decreased p-eIF2a / ATF4

Caption: Logical Relationship of this compound's Biphasic Activity.

Conclusion

This compound is a powerful and selective research tool for probing the function of the GCN2 kinase and the broader Integrated Stress Response. Its utility is underscored by its high potency and well-defined mechanism of action. However, researchers must be cognizant of its biphasic activity, where low concentrations can paradoxically activate GCN2, while higher concentrations are required for inhibition. By carefully considering the dose-response relationship and employing the standardized protocols outlined in this guide, researchers can effectively leverage this compound to advance our understanding of the ISR in health and disease. This technical guide serves as a foundational resource to facilitate the rigorous and reproducible use of this compound in the scientific community.

References

An In-depth Technical Guide on the Discovery and Development of GCN2iB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of GCN2iB, a potent and selective ATP-competitive inhibitor of the serine/threonine-protein kinase General Control Nonderepressible 2 (GCN2). This document details the core signaling pathways, summarizes key quantitative data, and provides methodologies for the essential experiments involved in its characterization.

Introduction

General Control Nonderepressible 2 (GCN2), also known as Eukaryotic Translation Initiation Factor 2 Alpha Kinase 4 (EIF2AK4), is a critical sensor of amino acid deprivation.[1] Its activation is a key event in the Integrated Stress Response (ISR), a cellular signaling network that allows cells to adapt to various stress conditions.[2][3] Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[4][5] This pathway is crucial for maintaining cellular homeostasis but can also be co-opted by cancer cells to survive in the nutrient-poor tumor microenvironment, making GCN2 a compelling target for anticancer therapies.[3][6] this compound was developed as a potent and selective ATP-competitive inhibitor of GCN2 to explore this therapeutic hypothesis.[7]

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of GCN2 with a reported IC50 of 2.4 nM.[7][8] It demonstrates high kinase selectivity, with significant inhibition (>95%) of only a few other kinases, including MAP2K5, STK10, and ZAK, at a concentration of 1 µM.[7][9]

Interestingly, this compound exhibits a biphasic mode of action. While it acts as a canonical inhibitor at higher concentrations, at lower, nanomolar concentrations (around 10-100 nM), it can paradoxically activate GCN2.[2][10] This activation leads to increased phosphorylation of eIF2α and enhanced expression of ATF4, mimicking the effects of amino acid starvation.[2] This dual activity underscores the complexity of targeting GCN2 and has important implications for its therapeutic application. The proposed mechanism for this activation involves this compound binding to the kinase domain and inducing a conformational change that promotes autophosphorylation and subsequent substrate phosphorylation.[2][10]

GCN2 Signaling Pathway

The canonical GCN2 signaling pathway is initiated by the accumulation of uncharged tRNAs during amino acid starvation. This leads to the activation of GCN2, which then phosphorylates eIF2α at Serine 51. Phosphorylated eIF2α inhibits the GDP-GTP exchange factor eIF2B, thereby reducing the formation of the eIF2-GTP-Met-tRNAi ternary complex required for translation initiation. This results in a global decrease in protein synthesis. However, certain mRNAs containing upstream open reading frames (uORFs), such as ATF4, are preferentially translated under these conditions. ATF4, a transcription factor, then upregulates genes involved in amino acid synthesis, transport, and stress adaptation.[3][5][11]

GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_activation GCN2 Activation cluster_inhibition Inhibition cluster_paradoxical_activation Paradoxical Activation cluster_downstream Downstream Effects Amino Acid\nDeprivation Amino Acid Deprivation Uncharged tRNA Uncharged tRNA Amino Acid\nDeprivation->Uncharged tRNA GCN2 GCN2 Uncharged tRNA->GCN2 senses eIF2a eIF2α GCN2->eIF2a phosphorylates GCN2iB_high This compound (High Conc.) GCN2iB_high->GCN2 inhibits GCN2iB_low This compound (Low Conc.) GCN2iB_low->GCN2 activates p_eIF2a p-eIF2α Global Translation Global Translation p_eIF2a->Global Translation inhibits ATF4 ATF4 p_eIF2a->ATF4 preferential translation Stress Response\nGenes Stress Response Genes ATF4->Stress Response\nGenes upregulates

Caption: GCN2 Signaling Pathway and Modulation by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental settings.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueKinaseNotesReference
IC50 2.4 nMGCN2ATP-competitive inhibition.[7][8]
Kinase Inhibition >99.5%GCN2At 1 µM concentration.[7]
Kinase Inhibition >95%MAP2K5, STK10, ZAKAt 1 µM concentration, indicating high selectivity.[7][9]

Table 2: Cellular Activity of this compound

EffectCell LineConcentrationObservationReference
Inhibition of Halofuginone-induced ISR HEK29373 nM (IC50)Inhibition of ATF4-Luc reporter activity.[2]
Paradoxical Activation of ISR HEK293~32 nMPeak induction of ATF4-Luc reporter activity in the absence of stress.[2]
Induction of p-eIF2α HEK29310-50 nM2.7-fold induction observed as early as 30 minutes.[2]
Inhibition of CA-induced p-GCN2 and p-eIF2α HTR8/SVneo1 µMSignificant inhibition after 12 hours of treatment.[7]
Synergistic Antitumor Activity MV-4-11, SU.86.861 µMPotent antitumor activity when combined with asparaginase (ASNase).[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This assay is used to determine the direct inhibitory activity of this compound on recombinant GCN2.

Protocol:

  • Reagents: Recombinant GCN2 protein, ATP, GFP-eIF2α substrate, LanthaScreen Tb-anti-p-eIF2α (pSer52) antibody kit.

  • Procedure:

    • Pre-incubate 1 nmol/L of recombinant GCN2 with varying concentrations of this compound for 60 minutes at 25°C.

    • Initiate the kinase reaction by adding ATP (at a concentration close to its Km value, e.g., 190 µmol/L) and 130 nmol/L of the GFP-eIF2α substrate.

    • Incubate the reaction mixture at 25°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and determine the amount of phosphorylated substrate using the LanthaScreen Tb-anti-p-eIF2α (pSer52) antibody kit according to the manufacturer's instructions.

    • Calculate the IC50 value by fitting the dose-response data to a suitable model.[8]

Kinase_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection & Analysis reagents Prepare Reagents: - Recombinant GCN2 - this compound dilutions - ATP - GFP-eIF2α substrate preincubation Pre-incubate GCN2 with this compound (60 min) reagents->preincubation reaction Add ATP and eIF2α substrate to start reaction preincubation->reaction incubation Incubate at 25°C reaction->incubation detection Detect p-eIF2α using LanthaScreen kit incubation->detection analysis Analyze data and calculate IC50 detection->analysis

Caption: Workflow for the In Vitro GCN2 Kinase Assay.

This method is used to assess the phosphorylation status of GCN2 and eIF2α, and the expression levels of ATF4 in cultured cells.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, CCRF-CEM) at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound, with or without a stress-inducing agent like halofuginone (HF) or asparaginase, for the desired duration (e.g., 30 minutes to 6 hours).[2]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-GCN2 (T899), GCN2, p-eIF2α (S51), eIF2α, ATF4, and a loading control (e.g., actin) overnight at 4°C.[2]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Perform densitometry analysis using software like ImageJ to quantify protein band intensities, normalizing to the total protein and/or loading control.[2]

This assay measures the translational activity of ATF4 as an indicator of ISR activation.

Protocol:

  • Transfection:

    • Co-transfect cells (e.g., HEK293) with an ATF4-luciferase reporter plasmid and a normalization control plasmid (e.g., Nano-luciferase) using a suitable transfection reagent.

  • Treatment:

    • After 24-48 hours, treat the transfected cells with different concentrations of this compound, with or without a stressor like halofuginone.

  • Lysis and Luciferase Measurement:

    • After the desired treatment period (e.g., 6 hours), lyse the cells.

    • Measure the luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase assay system used.

  • Data Analysis:

    • Normalize the ATF4-luciferase activity to the control luciferase activity.

    • Express the results as fold-change relative to vehicle-treated cells.[2]

Preclinical and In Vivo Studies

This compound has demonstrated a suitable pharmacokinetic profile for in vivo studies.[9][12] In xenograft models of acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and pancreatic cancer, the combination of this compound with asparaginase, a treatment that induces asparagine depletion, resulted in potent and synergistic antitumor activity.[7][8] This combination therapy effectively suppressed the GCN2 pathway, leading to reduced tumor growth and improved survival in animal models.[6]

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that has significantly advanced our understanding of the GCN2 signaling pathway. Its dual mechanism of action, acting as both an inhibitor and an activator depending on the concentration, highlights the intricate regulation of the ISR. The potent in vivo efficacy of this compound in combination with amino acid-depleting agents provides a strong rationale for its further development as an anticancer therapy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology.

References

GCN2iB: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

GCN2iB is a potent and selective ATP-competitive inhibitor of the serine/threonine-protein kinase general control nonderepressible 2 (GCN2).[1][2] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed protocols for key in vitro and in vivo experimental assays. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of GCN2 inhibition.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C₁₈H₁₂ClF₂N₅O₃S.[2][3] Its structure is characterized by a sulfonamide linkage between a substituted pyridine ring and a difluorophenyl group, which in turn is linked to an aminopyrimidine moiety via an ethynyl bridge.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-[3-[2-(2-amino-5-pyrimidinyl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxy-3-pyridinesulfonamide[2][4]
CAS Number 2183470-12-2[1][2][3]
Molecular Formula C₁₈H₁₂ClF₂N₅O₃S[2][3]
Molecular Weight 451.83 g/mol [3][5]
Appearance Off-white to light yellow solid[1]
Purity ≥98%[2]
Solubility Soluble in DMSO and Acetonitrile. Insoluble in water and ethanol.[2][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of GCN2, a key kinase in the Integrated Stress Response (ISR) pathway.[1] The ISR is a cellular signaling network activated by various stressors, including amino acid deprivation, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation event globally reduces protein synthesis while promoting the translation of specific stress-responsive mRNAs, such as ATF4.

By binding to the ATP-binding pocket of GCN2, this compound prevents the phosphorylation of eIF2α, thereby inhibiting the downstream signaling cascade. Interestingly, at low concentrations, this compound has been observed to paradoxically activate GCN2.

GCN2_Inhibition_Pathway Stress Amino Acid Deprivation GCN2 GCN2 Stress->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates This compound This compound This compound->GCN2 inhibits peIF2a p-eIF2α ATF4 ATF4 Translation peIF2a->ATF4 promotes Global_Translation Global Protein Synthesis peIF2a->Global_Translation inhibits

Figure 1: this compound Mechanism of Action.
Potency and Selectivity

This compound is a highly potent inhibitor of GCN2 with a reported IC50 value of 2.4 nM.[1][2] Kinase profiling studies have demonstrated its high selectivity for GCN2. In a panel of 468 kinases, this compound at a concentration of 1 µM showed greater than 99.5% inhibition of only GCN2, with significant inhibition (>95%) observed for only three other kinases: MAP2K5, STK10, and ZAK.[2]

Table 2: In Vitro Activity of this compound

ParameterValueReference
Target GCN2[1]
IC50 2.4 nM[1][2]
Binding Mode ATP-competitive[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro GCN2 Kinase Assay (LanthaScreen™)

This protocol describes the determination of the IC50 of this compound using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

LanthaScreen_Workflow Start Start Prepare_Reagents Prepare Reagents: - 4X this compound Dilution Series - 2X Kinase/Antibody Mix - 4X Tracer Start->Prepare_Reagents Add_Compound Add 4 µL of 4X this compound to 384-well plate Prepare_Reagents->Add_Compound Add_Kinase Add 8 µL of 2X Kinase/Antibody Mix Add_Compound->Add_Kinase Add_Tracer Add 4 µL of 4X Tracer Add_Kinase->Add_Tracer Incubate Incubate for 1 hour at Room Temperature Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Figure 2: LanthaScreen™ Assay Workflow.

Materials:

  • This compound

  • Recombinant GCN2 protein

  • LanthaScreen™ Tb-anti-p-eIF2α (pSer52) antibody

  • GFP-eIF2α substrate

  • ATP

  • Assay Buffer

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve a 4X final concentration.

  • Pre-incubate 1 nmol/L of recombinant GCN2 protein with the this compound serial dilutions for 60 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP (at the Kₘ value for GCN2, approximately 190 µmol/L) and 130 nmol/L of the GFP-eIF2α substrate.

  • Incubate the reaction for a specified time at 25°C.

  • Stop the reaction and add the LanthaScreen™ Tb-anti-p-eIF2α (pSer52) antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of GCN2 Pathway Activation

This protocol details the detection of phosphorylated GCN2 and eIF2α in cell lysates following this compound treatment.

Materials:

  • Cancer cell lines (e.g., CCRF-CEM)

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cancer cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 4 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., CCRF-CEM, MV-4-11)

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a range of this compound concentrations for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo Xenograft Tumor Model

This protocol outlines a study to evaluate the antitumor efficacy of this compound in combination with asparaginase in a mouse xenograft model.

Xenograft_Workflow Start Start Implant_Cells Implant Cancer Cells (e.g., CCRF-CEM) into SCID mice Start->Implant_Cells Tumor_Growth Allow Tumors to Grow to a Palpable Size Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treatment Administer Treatment: - Vehicle - this compound (e.g., 10 mg/kg) - Asparaginase - Combination Randomize->Treatment Monitor Monitor Tumor Volume and Body Weight Treatment->Monitor Endpoint Euthanize Mice at Predefined Endpoint Monitor->Endpoint Analyze Analyze Tumor Growth Inhibition Endpoint->Analyze

Figure 3: In Vivo Xenograft Study Workflow.

Materials:

  • 6-week-old female SCID mice

  • Cancer cell lines (e.g., CCRF-CEM, MV-4-11)

  • This compound

  • L-asparaginase (ASNase)

  • Vehicle solution

  • Calipers

Procedure:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, this compound alone, ASNase alone, and this compound + ASNase).

  • Administer this compound (e.g., 10 mg/kg, twice daily via oral gavage or intraperitoneal injection) and ASNase (e.g., 1,000 U/kg, once daily) according to the study design.

  • Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot).

  • Calculate tumor growth inhibition and assess the statistical significance of the combination therapy.

Conclusion

This compound is a valuable research tool for investigating the role of the GCN2 kinase in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development, particularly in the context of combination therapies for cancers sensitive to amino acid deprivation. The detailed protocols provided in this guide are intended to facilitate the design and execution of robust experiments to further elucidate the therapeutic potential of GCN2 inhibition.

References

The Biphasic Effect of GCN2iB: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GCN2 (General Control Nonderepressible 2), a serine/threonine kinase, is a critical sensor of amino acid deprivation and a key regulator of the Integrated Stress Response (ISR). Its role in cellular homeostasis and its implications in various diseases, including cancer and neurological disorders, have made it an attractive therapeutic target. GCN2iB is a potent, ATP-competitive inhibitor of GCN2. However, extensive research has revealed a paradoxical, biphasic effect of this compound on GCN2 activity. At low nanomolar concentrations, this compound paradoxically activates GCN2, leading to the phosphorylation of its downstream target, eIF2α, and the subsequent induction of the ISR. Conversely, at higher micromolar concentrations, this compound acts as an inhibitor, suppressing GCN2 activity. This technical guide provides a comprehensive overview of the biphasic effect of this compound, detailing the underlying mechanisms, presenting quantitative data from key experiments, and outlining the experimental protocols to study this phenomenon.

Introduction to the GCN2 Signaling Pathway

The Integrated Stress Response (ISR) is a conserved signaling network that allows cells to adapt to various stress conditions, including nutrient deprivation, viral infection, and endoplasmic reticulum stress. A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation reduces global protein synthesis to conserve resources while selectively promoting the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, orchestrates the transcription of genes involved in stress adaptation.

GCN2 is one of the four known eIF2α kinases. It is primarily activated by amino acid starvation, which leads to an accumulation of uncharged tRNAs. These uncharged tRNAs bind to the regulatory domain of GCN2, inducing a conformational change that activates its kinase domain. Activated GCN2 then phosphorylates eIF2α, initiating the ISR cascade.[1][2][3]

The Biphasic Effect of this compound

This compound was developed as a potent and selective ATP-competitive inhibitor of GCN2.[4][5] However, studies have consistently demonstrated a biphasic dose-response to this compound.

  • Low-Concentration Activation: At low nanomolar concentrations (typically in the range of 10-100 nM), this compound unexpectedly activates GCN2, leading to increased autophosphorylation of GCN2 (at Thr899), increased phosphorylation of eIF2α (at Ser51), and elevated expression of ATF4.[1][6] This activation occurs independently of the canonical stress signals like uncharged tRNAs.[1]

  • High-Concentration Inhibition: At higher concentrations (typically >250 nM to the micromolar range), this compound behaves as a conventional inhibitor, reducing GCN2 activity and suppressing the ISR, even in the presence of stressors that would normally activate the pathway.[1][7]

This biphasic behavior is not unique to this compound and has been observed with other ATP-competitive inhibitors targeting GCN2 and other kinases.[7][8][9] This phenomenon has significant implications for the therapeutic application of such inhibitors, as the desired inhibitory effect may only be achieved within a specific therapeutic window, while lower, sub-therapeutic concentrations could paradoxically activate the target pathway.

Proposed Mechanism of Biphasic Action

The prevailing model for the biphasic effect of this compound involves an allosteric mechanism of activation. GCN2 exists as a homodimer. At low concentrations, it is proposed that the binding of a single this compound molecule to the ATP-binding pocket of one monomer in the GCN2 dimer induces a conformational change in the other monomer.[7][10] This allosteric change enhances the affinity of the second active site for ATP, leading to an overall increase in kinase activity and autophosphorylation.[7] As the concentration of this compound increases, both active sites in the dimer become occupied by the inhibitor, leading to the expected competitive inhibition of the kinase.[7][10]

Recent studies using purified recombinant human GCN2 have provided further evidence for this model, demonstrating a disconnect between GCN2 autophosphorylation and eIF2α phosphorylation in the presence of certain ATP-competitive inhibitors.[9][11] This suggests that inhibitor binding can promote an active conformation and autophosphorylation, but subsequent substrate phosphorylation is inhibited once both sites are bound.

Quantitative Data on the Biphasic Effect of this compound

The following tables summarize the quantitative data from key studies demonstrating the concentration-dependent effects of this compound on the GCN2 signaling pathway.

Table 1: Dose-Dependent Effect of this compound on GCN2 and eIF2α Phosphorylation and ATF4 Expression in HEK293 Cells. Data is derived from immunoblot analysis following a 6-hour treatment with this compound in the absence of other stressors.[1]

This compound Concentration (nM)p-GCN2 (T899) Levels (Fold Change vs. Vehicle)p-eIF2α (S51) Levels (Fold Change vs. Vehicle)ATF4 Protein Levels (Fold Change vs. Vehicle)
0 (Vehicle)1.01.01.0
10IncreasedIncreasedIncreased
50Increased2.7Increased
100IncreasedIncreasedIncreased
250Decreased below vehicleDecreasedNot appreciably induced
>250Decreased below vehicleDecreasedNot appreciably induced

Table 2: Biphasic Activation-Inhibition of GCN2 by this compound in an In Vitro Kinase Assay. Data shows a characteristic biphasic curve for both GCN2 autophosphorylation and eIF2α phosphorylation.[9][11]

This compound ConcentrationGCN2 Autophosphorylation (p-T899)eIF2α Phosphorylation (p-S51)
Low nM rangeActivation (Peak around 10 nM)Activation
High nM to µM rangeInhibitionInhibition

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to this compound's biphasic effect.

Cell Culture and Treatment
  • Cell Line: HEK293 cells are commonly used for these studies.[1]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are typically seeded in 6-well or 12-well plates. The following day, the media is replaced with fresh media containing the desired concentrations of this compound or vehicle (DMSO). Treatment duration is typically 6 hours for assessing changes in protein phosphorylation and expression.[1] For experiments involving an external stressor, cells can be pre-treated with this compound for 30 minutes before the addition of the stressor, such as halofuginone (HF), a proline tRNA synthetase inhibitor.[1]

Immunoblot Analysis
  • Lysate Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. The following primary antibodies are typically used:

    • p-GCN2 (T899)

    • Total GCN2

    • p-eIF2α (S51)

    • Total eIF2α

    • ATF4

    • Actin (as a loading control)

  • Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.[1]

Luciferase Reporter Assay for ATF4 Activity
  • Reporter Construct: An ATF4-luciferase reporter plasmid, such as P(AAREx6)-Luc, which contains multiple copies of the ATF4 response element, is used to measure ATF4 transcriptional activity.[1]

  • Transfection: HEK293 cells are transfected with the ATF4-luciferase reporter plasmid and a normalization control plasmid (e.g., Nano-luciferase) using a suitable transfection reagent.

  • Treatment and Assay: 24 hours post-transfection, cells are treated with various concentrations of this compound for 6 hours. Luciferase activity is then measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The ATF4-luciferase activity is normalized to the control luciferase activity.[1]

In Vitro Kinase Assay
  • Reagents: Recombinant full-length GCN2, eIF2α substrate, and ATP are required.[12]

  • Procedure: Recombinant GCN2 is pre-incubated with varying concentrations of this compound for approximately 60 minutes. The kinase reaction is initiated by adding ATP and the eIF2α substrate. The reaction is allowed to proceed at 25°C.

  • Analysis: The amount of phosphorylated eIF2α is determined using methods such as LanthaScreen or by immunoblotting with a p-eIF2α (S51) antibody.[12]

Visualizations of Signaling Pathways and Workflows

GCN2 Signaling Pathway

GCN2_Signaling_Pathway cluster_eif2a Stress Amino Acid Deprivation Uncharged_tRNA Uncharged tRNA Stress->Uncharged_tRNA GCN2_inactive GCN2 (inactive dimer) Uncharged_tRNA->GCN2_inactive binds GCN2_active GCN2 (active dimer) GCN2_inactive->GCN2_active activation eIF2a eIF2α GCN2_active->eIF2a phosphorylates p_eIF2a p-eIF2α Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation inhibits ATF4_mRNA ATF4 mRNA p_eIF2a->ATF4_mRNA promotes translation of ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein ISR_Genes ISR Target Genes ATF4_Protein->ISR_Genes activates transcription of

Caption: The canonical GCN2 signaling pathway.

Biphasic Effect of this compound on GCN2 Activity

Biphasic_Effect_this compound GCN2_dimer GCN2 Dimer Partially_Bound GCN2 Dimer (1 this compound bound) GCN2_dimer->Partially_Bound 1:1 binding Fully_Bound GCN2 Dimer (2 this compound bound) GCN2_dimer->Fully_Bound 2:1 binding Low_this compound Low [this compound] Low_this compound->GCN2_dimer High_this compound High [this compound] High_this compound->GCN2_dimer Activation Allosteric Activation (Increased Kinase Activity) Partially_Bound->Activation Inhibition Inhibition (Blocked Kinase Activity) Fully_Bound->Inhibition

Caption: Proposed mechanism for the biphasic effect of this compound.

Experimental Workflow for Studying the Biphasic Effect

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293) Treatment Treat with varying [this compound] Cell_Culture->Treatment Reporter_Assay Transfect with Reporter & Treat with [this compound] Cell_Culture->Reporter_Assay Harvest Harvest Cells Treatment->Harvest Lysate Prepare Protein Lysates Harvest->Lysate Immunoblot Immunoblot Analysis (p-GCN2, p-eIF2α, ATF4) Lysate->Immunoblot Data_Analysis Data Analysis and Dose-Response Curves Immunoblot->Data_Analysis Luciferase Luciferase Assay (ATF4 Activity) Reporter_Assay->Luciferase Luciferase->Data_Analysis

Caption: Workflow for investigating the biphasic effect of this compound.

Conclusion

The biphasic effect of this compound, characterized by low-concentration activation and high-concentration inhibition of GCN2, is a critical consideration for its development and use as a therapeutic agent. Understanding the underlying allosteric mechanism is essential for designing more effective and specific GCN2 inhibitors and for interpreting preclinical and clinical data. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this intriguing phenomenon and its broader implications for kinase inhibitor pharmacology. This knowledge is paramount for the successful translation of GCN2-targeting therapies into clinical practice.

References

Methodological & Application

GCN2iB: A Targeted Approach to Disrupting Cancer Cell Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for In Vitro Research

Introduction

General control nonderepressible 2 (GCN2) is a crucial kinase in the integrated stress response (ISR), a cellular network that enables cells to adapt to various stressors, including amino acid deprivation.[1][2] In the tumor microenvironment, where nutrient availability can be limited, cancer cells often hijack this pathway to survive and proliferate.[3][4] GCN2 activation leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn upregulates the activating transcription factor 4 (ATF4).[3][5] ATF4 orchestrates the expression of genes involved in amino acid synthesis and transport, helping cancer cells to maintain homeostasis and resist therapy.[2][3]

GCN2iB is a potent and highly selective ATP-competitive inhibitor of GCN2.[6] By blocking GCN2 activity, this compound prevents the adaptive response to amino acid stress, rendering cancer cells, particularly those with low basal expression of asparagine synthetase (ASNS), vulnerable to nutrient depletion and cytotoxic therapies.[7] These application notes provide detailed protocols for the in vitro use of this compound in cancer cell lines to investigate its mechanism of action and potential therapeutic synergies.

Mechanism of Action

Under conditions of amino acid starvation, uncharged tRNA accumulates and binds to GCN2, leading to its activation. Activated GCN2 then phosphorylates eIF2α at Ser51. This phosphorylation event has two major consequences: a general reduction in global protein synthesis to conserve resources, and the preferential translation of ATF4 mRNA.[5][8] ATF4 then translocates to the nucleus and activates the transcription of genes involved in amino acid synthesis and transport, promoting cell survival.[3] this compound competitively binds to the ATP-binding pocket of GCN2, preventing the phosphorylation of eIF2α and the subsequent downstream signaling, thereby disrupting this critical survival pathway.[9]

Interestingly, some studies have reported a paradoxical activation of GCN2 by this compound at low concentrations, leading to a biphasic dose-response curve.[5][8] This phenomenon is thought to be due to conformational changes in the GCN2 protein upon inhibitor binding.[9] Researchers should be mindful of this effect when designing dose-response experiments.

GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Amino Acid\nDeprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid\nDeprivation->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p-eIF2a p-eIF2α (Ser51) eIF2a->p-eIF2a ATF4_mRNA ATF4 mRNA p-eIF2a->ATF4_mRNA Promotes Translation ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein ATF4_Protein_Nuc ATF4 ATF4_Protein->ATF4_Protein_Nuc Translocation This compound This compound This compound->GCN2 Inhibits DNA DNA ATF4_Protein_Nuc->DNA Target_Genes Target Gene Expression (e.g., ASNS) DNA->Target_Genes

Figure 1: GCN2 Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

Cell Culture and Reagents

A variety of cancer cell lines can be used to study the effects of this compound. The choice of cell line will depend on the specific research question. For example, acute lymphoblastic leukemia (ALL) cell lines like CCRF-CEM are known to be sensitive to GCN2 inhibition in combination with L-asparaginase.[7][10] Pancreatic and acute myelogenous leukemia cell lines have also shown high sensitivity to this combination treatment.[7]

Table 1: Recommended Cancer Cell Lines for this compound Studies

Cell LineCancer TypeKey CharacteristicsReference
CCRF-CEMAcute Lymphoblastic Leukemia (ALL)Low basal ASNS expression, sensitive to asparaginase with this compound.[7]
MV-4-11Acute Myeloid Leukemia (AML)Sensitive to this compound and asparaginase combination.[10]
SU.86.86Pancreatic CancerSensitive to this compound and asparaginase combination.[10]
HT1080FibrosarcomaUsed to study the GCN2-ATF4 pathway in response to nutrient deprivation.[3]
A375MelanomaUsed to study off-target effects of kinase inhibitors on GCN2.[11]

Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound (CAS 2183470-12-2) in fresh, moisture-free DMSO.[10] Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Culture Medium: Use the recommended growth medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

Cell Viability Assay

This protocol is designed to assess the effect of this compound, alone or in combination with other drugs, on cancer cell proliferation and viability.

Cell_Viability_Workflow A Seed cells in a 96-well plate B Allow cells to adhere (overnight) A->B C Treat with this compound and/or other compounds B->C D Incubate for 72 hours C->D E Add viability reagent (e.g., CellTiter-Glo) D->E F Measure luminescence E->F G Analyze data and calculate IC50 values F->G

Figure 2: Experimental Workflow for Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed 3,000 cells per well in a 96-well flat-bottom plate in the appropriate growth medium.[4] Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) and any combination drug. Treat the cells with the indicated concentrations. For combination studies, a matrix of concentrations for both drugs should be used to assess for synergistic effects.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[10]

  • Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism). For combination studies, synergy can be calculated using methods such as the Bliss independence model or the Chou-Talalay method.

Table 2: Example IC50 Values for this compound in Combination with L-Asparaginase

Cell LineThis compound IC50 (µM) (with L-Asparaginase)Reference
CCRF-CEMNot explicitly stated, but combination shows potent antitumor activity.[7]
MV-4-11Not explicitly stated, but combination shows robust antitumor activity.[6]
SU.86.86Not explicitly stated, but combination shows robust antitumor activity.[6]

Note: IC50 values can vary depending on the experimental conditions and the specific batch of reagents.

Western Blot Analysis

Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the GCN2 signaling pathway.

Protocol:

  • Cell Lysis:

    • Grow cells to near confluence in 35 mm dishes.[4]

    • Treat cells with this compound at the desired concentrations (e.g., 37 nM, 110 nM, 330 nM, 1.0 µM) for a specified time (e.g., 4 hours).[10]

    • Wash cells with ice-cold PBS (pH 7.4).

    • Lyse the cells by adding 100–150 μL of RIPA lysis and extraction buffer containing a protease and phosphatase inhibitor cocktail.[4]

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at top speed for 5 minutes.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel.[12]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Add a chemiluminescent substrate to the blot.[4]

    • Visualize the protein bands using a chemiluminescence imaging system.[4]

Table 3: Recommended Primary Antibodies for Western Blotting

Primary AntibodyTarget ProteinDilutionSupplier (Example)Catalog # (Example)
GCN2 AntibodyTotal GCN21:1000Cell Signaling Technology#3302
Phospho-GCN2 (Thr899)Phosphorylated GCN21:1000Cell Signaling Technology#3301
eIF2α AntibodyTotal eIF2α1:1000Cell Signaling Technology#9722
Phospho-eIF2α (Ser51)Phosphorylated eIF2α1:1000Cell Signaling Technology#3398
ATF4 AntibodyTotal ATF41:1000Cell Signaling Technology#11815
β-Actin AntibodyLoading Control1:5000Cell Signaling Technology#4970

Combination Therapies

A key application of this compound is in combination with other anti-cancer agents, particularly those that induce amino acid stress. The rationale is that by blocking the GCN2-mediated stress response, this compound can sensitize cancer cells to the cytotoxic effects of other drugs.[1]

Potential Combination Strategies:

  • L-Asparaginase: This enzyme depletes asparagine, an essential amino acid for some cancer cells. This compound prevents the compensatory upregulation of asparagine synthetase (ASNS), leading to synergistic cell death.[7][13]

  • Proteasome Inhibitors (e.g., Bortezomib): These drugs disrupt protein recycling, leading to an accumulation of unfolded proteins and amino acid depletion, which can be potentiated by GCN2 inhibition.[1]

  • MEK Inhibitors: The MEK/ERK pathway has been implicated in GCN2 activation, suggesting a potential for synergistic effects with MEK inhibitors.[7]

  • CDK Inhibitors: Inhibitors of cyclin-dependent kinases, such as CDK7, have shown synergy with GCN2 inhibitors.[14]

Conclusion

This compound is a valuable research tool for investigating the role of the GCN2/ATF4 pathway in cancer cell survival and for exploring novel combination therapies. The protocols outlined in these application notes provide a framework for conducting in vitro studies to elucidate the mechanism of action of this compound and to identify synergistic drug combinations that could lead to more effective cancer treatments. Careful experimental design, including appropriate cell line selection and dose-response studies, is crucial for obtaining reliable and reproducible results.

References

GCN2iB: Application Notes and Protocols for Potent and Selective GCN2 Inhibition in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GCN2iB, a potent and selective ATP-competitive inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, in cell culture experiments. This document outlines the mechanism of action, effective concentrations, detailed experimental protocols, and data interpretation strategies to effectively probe the GCN2 signaling pathway.

Introduction to GCN2 and the Integrated Stress Response

The GCN2 protein kinase is a critical sensor of amino acid deprivation, playing a central role in the Integrated Stress Response (ISR). Under conditions of amino acid starvation, an accumulation of uncharged tRNA activates GCN2. This activation leads to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), a key event that results in the attenuation of global protein synthesis and the preferential translation of stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4). The GCN2-eIF2α-ATF4 signaling axis is a crucial cellular mechanism for adapting to nutrient stress and has been implicated in various physiological and pathological processes, including cancer cell survival and chemoresistance.

This compound: A Biphasic Modulator of GCN2 Activity

This compound is a highly selective, ATP-competitive inhibitor of GCN2 with a reported IC50 of 2.4 nM.[1] An important characteristic of this compound is its biphasic effect on GCN2 activity in cell culture. At low nanomolar concentrations (typically 10-100 nM), this compound can paradoxically activate the GCN2 pathway, leading to increased phosphorylation of GCN2 and eIF2α.[2] In contrast, at higher concentrations (generally above 250 nM), this compound effectively inhibits GCN2 kinase activity, thereby blocking the downstream signaling cascade.[2] This biphasic nature necessitates careful dose-response studies to ensure the desired inhibitory effect.

Quantitative Data Summary: Effective Concentrations of this compound

The optimal concentration of this compound for GCN2 inhibition is cell-type dependent and should be determined empirically. The following table summarizes effective concentrations reported in various studies.

Cell LineConcentration for InhibitionTreatment DurationNotesReference
HEK293>250 nM (2 µM effective)6 hoursLower concentrations (10-100 nM) caused activation.[2]
HTR8/SVneo1 µM12 hoursSignificantly inhibited cholic acid-induced GCN2 and eIF2α phosphorylation.[1]
CCRF-CEM (ALL)37 nM - 1 µM4 - 72 hoursUsed in combination with asparaginase to enhance cell sensitivity.[3][4]
MV-4-11 (AML)1 µM72 hoursInvestigated in combination with asparaginase.[3][4]
SU.86.86 (Pancreatic Cancer)1 µM72 hoursStudied in combination with asparaginase.[3]
GCN2-WT MEF1 µM72 hoursDemonstrated GCN2-dependent antiproliferative effects with asparaginase.[4]

Signaling Pathway and Experimental Workflow

GCN2 Signaling Pathway

The following diagram illustrates the canonical GCN2 signaling pathway activated by amino acid starvation.

GCN2_Signaling cluster_stress Cellular Stress cluster_activation GCN2 Activation cluster_downstream Downstream Effects Amino Acid Starvation Amino Acid Starvation Uncharged tRNA Uncharged tRNA Amino Acid Starvation->Uncharged tRNA increases GCN2 GCN2 Uncharged tRNA->GCN2 binds & activates p-GCN2 (Active) p-GCN2 (Active) GCN2->p-GCN2 (Active) autophosphorylation eIF2α eIF2α p-GCN2 (Active)->eIF2α phosphorylates p-eIF2α p-eIF2α eIF2α->p-eIF2α Global Translation Global Translation p-eIF2α->Global Translation inhibits ATF4 Translation ATF4 Translation p-eIF2α->ATF4 Translation promotes Stress Response Genes Stress Response Genes ATF4 Translation->Stress Response Genes induces transcription GCN2iB_inhibits->p-GCN2 (Active) this compound (High Conc.)

Caption: The GCN2 signaling pathway is activated by uncharged tRNA, leading to eIF2α phosphorylation and downstream stress responses.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical workflow for evaluating the effect of this compound on the GCN2 pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvest and Lysis cluster_analysis Analysis A Seed cells and allow to adhere overnight B Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 500 nM, 1 µM, 2 µM) A->B C Optional: Co-treat with a GCN2 activator (e.g., Halofuginone, amino acid-free media) B->C D Incubate for the desired duration (e.g., 6, 12, 24 hours) B->D C->D E Wash cells with ice-cold PBS D->E F Lyse cells in RIPA buffer with protease and phosphatase inhibitors E->F G Determine protein concentration (e.g., BCA assay) F->G H Perform SDS-PAGE and Western Blot G->H I Probe with primary antibodies: p-GCN2, GCN2, p-eIF2α, eIF2α, ATF4, loading control (e.g., β-actin) H->I J Incubate with secondary antibodies and detect signal I->J K Quantify band intensities and normalize to loading control J->K

Caption: A standard workflow for investigating this compound's impact on the GCN2 pathway in cultured cells.

Detailed Experimental Protocols

Protocol 1: Determination of this compound Effective Concentration by Western Blot

This protocol details the steps to identify the optimal inhibitory concentration of this compound in your cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • GCN2 activator (e.g., Halofuginone or amino acid-free medium)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-GCN2 (Thr899), anti-GCN2, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • GCN2 Activation (Optional but Recommended): To robustly assess inhibition, it is often beneficial to first activate the GCN2 pathway. This can be achieved by:

    • Amino Acid Starvation: Replace the complete medium with an amino acid-free medium for a predetermined time (e.g., 1-4 hours) before this compound treatment.

    • Chemical Induction: Treat cells with a known GCN2 activator, such as Halofuginone (e.g., 25 nM), for a specified duration.

  • This compound Treatment: Prepare serial dilutions of this compound in a complete or amino acid-free medium. A suggested concentration range to test is 0 (vehicle control, DMSO), 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, and 2 µM. Remove the old medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities for phosphorylated and total proteins. Calculate the ratio of phosphorylated to total protein for GCN2 and eIF2α. Normalize these ratios to the loading control. A decrease in the phospho-protein/total protein ratio with increasing this compound concentration (typically above 250 nM) indicates successful inhibition.

Protocol 2: Cell Viability Assay to Assess the Biological Consequence of GCN2 Inhibition

This protocol can be used to determine the effect of this compound, alone or in combination with other treatments, on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells per well) in 100 µL of medium. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. Add the desired concentrations of this compound to the wells. If testing in combination with another drug, add it at this step as well. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability. Plot the cell viability against the this compound concentration to generate a dose-response curve and calculate the IC50 value if desired.

Conclusion

This compound is a valuable tool for investigating the role of the GCN2 signaling pathway in various cellular processes. Due to its biphasic nature, careful dose-response experiments are crucial to ensure that the intended inhibitory effect is achieved. The protocols outlined in these application notes provide a solid foundation for researchers to effectively utilize this compound in their cell culture studies and to accurately interpret the resulting data.

References

Application Notes and Protocols for GCN2iB: Harnessing Paradoxical Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and utilizing the paradoxical activation of the General Control Nonderepressible 2 (GCN2) kinase by its ATP-competitive inhibitor, GCN2iB. This document outlines the concentration-dependent effects of this compound, details experimental protocols for its application, and provides insights into the underlying signaling pathways.

Introduction

GCN2 is a serine/threonine-protein kinase that plays a crucial role in the Integrated Stress Response (ISR), a cellular pathway that senses and responds to various environmental stresses, including amino acid deprivation.[1][2][3] Activation of GCN2 leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn reduces global protein synthesis while promoting the translation of specific stress-response genes, such as Activating Transcription Factor 4 (ATF4).[1][2] While this compound was designed as a potent ATP-competitive inhibitor of GCN2, it exhibits a biphasic, concentration-dependent effect on the kinase's activity. At low concentrations, this compound paradoxically activates GCN2, while at higher concentrations, it functions as an inhibitor.[1][4] This phenomenon is critical for researchers to consider when designing experiments and interpreting results.

Mechanism of Paradoxical Activation

Recent studies suggest that the paradoxical activation of GCN2 by ATP-competitive inhibitors like this compound occurs through allosteric activation and autophosphorylation.[5][6][7][8] The binding of this compound to the ATP-binding pocket of one protomer in the GCN2 dimer is thought to induce a conformational change that promotes the autophosphorylation and activation of the other protomer in trans.[8][9] This leads to an increase in GCN2 activity and subsequent phosphorylation of its substrate, eIF2α. As the concentration of this compound increases, it is likely that both ATP-binding sites within the GCN2 dimer become occupied, leading to the inhibition of its kinase activity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory potency and the concentration ranges for its dual effects on GCN2 activity.

Parameter Value Reference
IC50 for GCN2 Inhibition 2.4 nM[10][11][12]
Effect on GCN2 Activity This compound Concentration Range (in HEK293 cells) Observed Outcome Reference
Paradoxical Activation 10 nM - 100 nMIncreased p-GCN2, p-eIF2α, and ATF4 levels[1]
Inhibition > 250 nMDecreased p-GCN2 and ATF4 levels[1]
Effective Inhibition 1 µM - 2 µMUsed to block GCN2 activity in combination with other stimuli[1][4]

Signaling Pathway

The diagram below illustrates the canonical GCN2 signaling pathway and the dual role of this compound.

GCN2_Signaling_Pathway cluster_stress Cellular Stress (e.g., Amino Acid Deprivation) cluster_this compound This compound Treatment Uncharged tRNA Uncharged tRNA GCN2 GCN2 Uncharged tRNA->GCN2 Activates Low Conc this compound Low Conc this compound Low Conc this compound->GCN2 Paradoxically Activates High Conc this compound High Conc this compound p-GCN2 p-GCN2 High Conc this compound->p-GCN2 Inhibits GCN2->p-GCN2 Autophosphorylation eIF2a eIF2α p-GCN2->eIF2a Phosphorylates Global Translation Global Translation eIF2a->Global Translation Promotes p-eIF2a p-eIF2α p-eIF2a->Global Translation Inhibits ATF4 ATF4 Translation p-eIF2a->ATF4 Promotes Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Upregulates

Caption: GCN2 signaling and the dual effects of this compound.

Experimental Protocols

Protocol 1: Induction of Paradoxical GCN2 Activation by this compound in Cell Culture

This protocol describes how to induce and measure the paradoxical activation of GCN2 using low concentrations of this compound in a human cell line.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-GCN2 (Thr899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 10 nM to 100 nM. Include a vehicle control (DMSO).

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for a specified time, typically 6 hours, at 37°C and 5% CO2.[1]

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Protocol 2: Inhibition of Stress-Induced GCN2 Activation by this compound

This protocol details how to use a high concentration of this compound to inhibit GCN2 activation in response to a known stressor.

Materials:

  • Same as Protocol 1

  • GCN2 activator (e.g., Halofuginone (HF) to induce amino acid stress)

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • This compound and Stressor Treatment:

    • Prepare medium containing a high concentration of this compound (e.g., 2 µM) and a known GCN2 activator (e.g., 25 nM HF).[1] Also prepare control wells with vehicle, this compound alone, and the activator alone.

    • Aspirate the old medium and add the treatment media to the respective wells.

    • Incubate for 6 hours at 37°C and 5% CO2.[1]

  • Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 3-6 from Protocol 1 to analyze the levels of p-GCN2, p-eIF2α, and ATF4.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on GCN2 signaling.

Experimental_Workflow Start Start CellCulture Seed and Culture Cells Start->CellCulture Treatment Treat with this compound (Varying Concentrations) CellCulture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification WesternBlot Western Blot Analysis (p-GCN2, p-eIF2α, ATF4) Quantification->WesternBlot Analysis Data Analysis and Interpretation WesternBlot->Analysis End End Analysis->End

Caption: General workflow for this compound experiments.

Concluding Remarks

The paradoxical activation of GCN2 by this compound is a crucial aspect of its pharmacology that necessitates careful consideration in experimental design and data interpretation. By understanding the concentration-dependent effects and the underlying mechanism, researchers can effectively utilize this compound as a tool to both activate and inhibit the GCN2 signaling pathway, enabling a more nuanced investigation of the Integrated Stress Response in health and disease.

References

Application Notes and Protocols: Preparation of GCN2iB Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: GCN2iB is a potent and selective ATP-competitive inhibitor of the serine/threonine-protein kinase General Control Nonderepressible 2 (GCN2), with an IC50 of 2.4 nM.[1][2] GCN2 is a crucial sensor of amino acid deprivation, and its activation is a key part of the Integrated Stress Response (ISR). By inhibiting GCN2, this compound can sensitize cancer cells to treatments like asparaginase, which function by depleting amino acids.[3][4] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueCitations
Molecular Weight 451.83 g/mol [5][6]
Chemical Formula C₁₈H₁₂ClF₂N₅O₃S[3][5]
Appearance Yellow Solid[6]
Solubility in DMSO Up to 56.5 mg/mL (125.05 mM)[6]
Solubility in Water < 0.1 mg/mL (Insoluble)[6]
Storage (Powder) -20°C for up to 3 years[2][6]
Storage (Stock Solution) -80°C for up to 1 year; -20°C for up to 6 months. Aliquoting is recommended to avoid freeze-thaw cycles.[1][2]

Experimental Protocols

I. Materials and Equipment
  • This compound powder (solid form)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[6]

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

II. Safety Precautions
  • This compound is intended for research use only.[5]

  • Handle the powder and stock solution in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times to avoid skin contact, inhalation, or ingestion.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

III. Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many experiments.

1. Calculation of Mass:

To prepare a desired volume of a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight (451.83 g/mol ) / 1000

Example Calculation for 1 mL of 10 mM Stock Solution: Mass (mg) = 1 mL x 10 mmol/L x 451.83 g/mol / 1000 = 4.52 mg

2. Step-by-Step Procedure:

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance. For the example above, this would be 4.52 mg.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder. For the example, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonication is recommended to ensure complete solubilization.[6] Gentle warming to 37°C can also aid this process.[6]

  • Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

IV. Storage and Stability
  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1][2]

  • Long-term Storage: Store the aliquots at -80°C for up to one year.[1][2]

  • Short-term Storage: For more frequent use, aliquots can be stored at -20°C for up to six months.[1]

V. Dilution to Working Concentration

When diluting the DMSO stock solution into an aqueous medium (e.g., cell culture media, PBS), rapid addition can cause the compound to precipitate.[6]

Recommended Dilution Method:

  • Perform a serial dilution. First, dilute the 10 mM stock solution to an intermediate concentration (e.g., 1 mM) using DMSO.

  • Then, add the required volume of the intermediate DMSO solution to your pre-warmed (37°C) aqueous medium.[6] This two-step process helps to maintain the solubility of this compound.

Visualizations

GCN2 Signaling Pathway

GCN2_Signaling_Pathway cluster_phosphorylation stress Amino Acid Deprivation tRNA Uncharged tRNA stress->tRNA increases gcn2 GCN2 tRNA->gcn2 activates eif2a eIF2α gcn2->eif2a phosphorylates p_eif2a p-eIF2α eif2a->p_eif2a P atf4 ATF4 Translation p_eif2a->atf4 promotes isr Integrated Stress Response (ISR) atf4->isr induces This compound This compound This compound->gcn2 inhibits

Caption: GCN2 activation by uncharged tRNA and its inhibition by this compound.

Experimental Workflow: this compound Stock Solution Preparation

GCN2iB_Stock_Prep_Workflow start Start calculate 1. Calculate Mass of this compound (e.g., 4.52 mg for 1mL of 10mM) start->calculate weigh 2. Weigh this compound Powder calculate->weigh add_dmso 3. Add High-Purity DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Dissolve Compound (Vortex / Sonicate) add_dmso->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -80°C or -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a this compound stock solution.

References

Application Notes and Protocols for GCN2iB Western Blot Analysis of p-GCN2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of General Control Nonderepressible 2 (GCN2) at Threonine 899 (p-GCN2) in response to treatment with the GCN2 inhibitor, GCN2iB. It also includes an overview of the GCN2 signaling pathway and quantitative data on the effects of this compound.

Introduction

GCN2 is a serine/threonine-protein kinase that plays a critical role in the integrated stress response (ISR), a cellular pathway that helps cells adapt to various environmental stresses, including amino acid deprivation.[1] Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).[1][2] this compound is a potent, ATP-competitive inhibitor of GCN2 with an IC50 of 2.4 nM.[3][4] Interestingly, this compound exhibits a biphasic effect on GCN2 activity; at low concentrations, it can paradoxically activate GCN2, while at higher concentrations, it functions as an inhibitor.[1] This makes Western blotting a crucial tool for characterizing the dose-dependent effects of this compound on GCN2 phosphorylation.

GCN2 Signaling Pathway

The GCN2 signaling pathway is a key component of the integrated stress response. Under conditions of amino acid starvation, uncharged tRNAs accumulate and bind to the histidyl-tRNA synthetase (HisRS)-related domain of GCN2, leading to its activation and autophosphorylation at Threonine 899.[1][5] Activated GCN2 then phosphorylates eIF2α at Serine 51. This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a global decrease in protein synthesis. However, it selectively allows for the translation of certain mRNAs, most notably ATF4, a transcription factor that upregulates the expression of genes involved in amino acid synthesis and stress adaptation.[1]

GCN2_Signaling_Pathway Stress Amino Acid Deprivation GCN2 GCN2 Stress->GCN2 Activates GCN2iB_low This compound (Low Conc.) GCN2iB_low->GCN2 Activates GCN2iB_high This compound (High Conc.) pGCN2 p-GCN2 (Thr899) GCN2iB_high->pGCN2 Inhibits GCN2->pGCN2 Autophosphorylation eIF2a eIF2α pGCN2->eIF2a peIF2a p-eIF2α (Ser51) eIF2a->peIF2a Phosphorylation Translation_inhibition Global Translation Inhibition peIF2a->Translation_inhibition ATF4 ATF4 Translation peIF2a->ATF4 Stress_Response Stress Response Gene Expression ATF4->Stress_Response

Caption: GCN2 Signaling Pathway Activation and Inhibition.

Quantitative Data: Dose-Dependent Effect of this compound on p-GCN2 Levels

The following table summarizes the biphasic response of GCN2 phosphorylation to varying concentrations of this compound in HEK293 cells, as determined by Western blot analysis.[1] At lower concentrations (10-100 nM), this compound treatment leads to an increase in p-GCN2 levels, while concentrations above 250 nM result in the inhibition of GCN2 phosphorylation.[1]

This compound Concentration (nM)Fold Change in p-GCN2 Levels (Normalized to Vehicle)Effect on GCN2 Activity
0 (Vehicle)1.0Basal
10IncreasedActivation
100IncreasedActivation
250DecreasedInhibition
>250Decreased below basalStrong Inhibition

Experimental Protocol: Western Blot for p-GCN2

This protocol is adapted from methodologies described for HEK293 and HT-1376 cell lines.[1][6]

Materials
  • Cell Lines: HEK293 or other suitable cell lines.

  • This compound: Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit monoclonal anti-phospho-GCN2 (Thr899) (e.g., Cell Signaling Technology #94668).[6]

    • Rabbit monoclonal anti-GCN2 (Total) (e.g., Cell Signaling Technology #40457).[6]

    • Loading control antibody (e.g., anti-β-Actin or anti-GAPDH).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels: Appropriate percentage to resolve high molecular weight proteins (GCN2 is ~190 kDa).

  • Nitrocellulose or PVDF membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Chemiluminescence Imaging System.

Experimental Workflow

Western_Blot_Workflow A Cell Culture and Treatment (e.g., HEK293 cells) B This compound Treatment (Varying concentrations) A->B C Cell Lysis (RIPA buffer with inhibitors) B->C D Protein Quantification (e.g., BCA assay) C->D E SDS-PAGE D->E F Protein Transfer (to Nitrocellulose/PVDF) E->F G Blocking (5% Milk or BSA in TBST) F->G H Primary Antibody Incubation (anti-p-GCN2, anti-GCN2, anti-Actin) G->H I Secondary Antibody Incubation (HRP-conjugated anti-rabbit) H->I J Detection (ECL substrate) I->J K Imaging and Analysis J->K

Caption: Western Blot Workflow for p-GCN2 Detection.
Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293) and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for the desired time (e.g., 4-6 hours).[1][4]

  • Cell Lysis:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-GCN2 (Thr899) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional but Recommended):

    • To normalize for protein loading, the membrane can be stripped and reprobed for total GCN2 and a loading control like β-Actin.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-GCN2 signal to the total GCN2 signal and then to the loading control.

    • Express the results as a fold change relative to the vehicle-treated control.

Troubleshooting

  • No or weak p-GCN2 signal: Ensure the use of fresh phosphatase inhibitors in the lysis buffer. Check the primary antibody dilution and incubation time. The paradoxical activation by this compound is concentration-dependent, so a dose-response experiment is recommended.

  • High background: Increase the number and duration of washes. Optimize the blocking conditions and antibody concentrations.

  • Non-specific bands: Ensure the specificity of the primary antibody. Consider using a different antibody clone or a more stringent blocking buffer.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the intricate, dose-dependent effects of this compound on GCN2 phosphorylation and gain valuable insights into the modulation of the integrated stress response.

References

Application Notes and Protocols for the Combined Use of GCN2iB and L-asparaginase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-asparaginase (ASNase) is a cornerstone of treatment for acute lymphoblastic leukemia (ALL), functioning by depleting circulating asparagine.[1] However, resistance can emerge through the upregulation of asparagine synthetase (ASNS), which allows cancer cells to synthesize their own asparagine.[1][2][3] The General Control Nonderepressible 2 (GCN2) kinase is a key regulator of the cellular response to amino acid limitation.[1][4][5][6] Upon amino acid starvation, GCN2 is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and subsequent translation of activating transcription factor 4 (ATF4), which in turn upregulates ASNS expression.[2][3]

GCN2iB is a potent and selective ATP-competitive inhibitor of GCN2 with an IC₅₀ of 2.4 nM.[4][5][7][8] By inhibiting GCN2, this compound prevents the induction of ASNS in response to asparagine depletion by L-asparaginase. This synergistic interaction enhances the anti-leukemic efficacy of L-asparaginase and offers a promising therapeutic strategy for cancers with low basal ASNS expression, including ALL, acute myelogenous leukemia (AML), and pancreatic cancer.[1][4]

Mechanism of Action

The combination of this compound and L-asparaginase exploits the metabolic vulnerability of cancer cells with low ASNS expression. L-asparaginase depletes extracellular asparagine, an essential amino acid for these cells. In response to this amino acid stress, cancer cells would typically activate the GCN2-eIF2α-ATF4 pathway to upregulate ASNS and synthesize asparagine endogenously, thereby developing resistance to L-asparaginase.

This compound blocks this adaptive response by directly inhibiting GCN2. This prevents the downstream signaling cascade, leading to a sustained depletion of intracellular asparagine and inhibition of protein synthesis.[1] Furthermore, the combination of L-asparaginase and GCN2 inhibitors has been shown to induce apoptosis by activating the stress-activated MAPK pathway.[1][6] This dual mechanism of blocking resistance and inducing apoptosis underlies the potent synergy observed with this combination therapy.

Data Presentation

In Vitro and In Vivo Efficacy of this compound in Combination with L-asparaginase
Parameter Cell Line/Model This compound Concentration L-asparaginase Concentration Effect Reference
IC₅₀ GCN2 Kinase Assay2.4 nMN/APotent inhibition of GCN2[4][5][7][8]
Cell Viability CCRF-CEM (ALL)1 µmol/L1 mU/mLSynergistic reduction in cell viability[1]
Cell Viability CMK-11-5 (AML)1 µmol/LAs indicatedSynergistic reduction in cell viability[1]
Cell Viability SKM-1 (AML)1 µmol/LAs indicatedSynergistic reduction in cell viability[1]
Cell Viability AsPC-1 (Pancreatic)1 µmol/LAs indicatedSynergistic reduction in cell viability[1]
Cell Viability Capan-1 (Pancreatic)1 µmol/LAs indicatedSynergistic reduction in cell viability[1]
Cell Viability KP-4 (Pancreatic)1 µmol/LAs indicatedSynergistic reduction in cell viability[1]
Cell Viability SU.86.86 (Pancreatic)1 µmol/L1 mU/mLSynergistic reduction in cell viability[1]
Tumor Growth CCRF-CEM XenograftNot specifiedNot specifiedPotent synergistic antitumor activity (P=0.0002)[4][5]
Tumor Growth MV-4-11 XenograftNot specifiedNot specifiedRobust synergistic antitumor activity[4][5]
Tumor Growth SU.86.86 XenograftNot specifiedNot specifiedRobust synergistic antitumor activity[4][5]
Survival Disseminated ALL XenograftNot specifiedNot specifiedSignificant survival advantage with combination therapy[4][5]

Signaling Pathway and Experimental Workflow

GCN2_Pathway cluster_extracellular Extracellular cluster_cell ASNS-Low Cancer Cell L_Asparaginase L-Asparaginase Asparagine_ext Asparagine L_Asparaginase->Asparagine_ext Depletes Asparagine_int Intracellular Asparagine Asparagine_ext->Asparagine_int Uptake This compound This compound GCN2 GCN2 This compound->GCN2 Inhibits eIF2a eIF2α GCN2->eIF2a Phosphorylates MAPK_Pathway MAPK Pathway GCN2->MAPK_Pathway Activates ATF4 ATF4 eIF2a->ATF4 Translates Protein_Synthesis Protein Synthesis eIF2a->Protein_Synthesis Inhibits ASNS ASNS ATF4->ASNS Upregulates ASNS->Asparagine_int Synthesizes Apoptosis Apoptosis MAPK_Pathway->Apoptosis Asparagine_int->GCN2 Depletion Activates Asparagine_int->Protein_Synthesis

This compound and L-asparaginase signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Selection Select ASNS-Low Cancer Cell Lines (e.g., CCRF-CEM, MV-4-11) Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Selection->Viability_Assay Western_Blot Western Blot Analysis (GCN2, p-eIF2α, ATF4, ASNS, Cleaved Caspase-3) Cell_Selection->Western_Blot Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay method) Viability_Assay->Synergy_Analysis Xenograft_Model Establish Xenograft Model (e.g., NSG mice with ALL cells) Synergy_Analysis->Xenograft_Model Promising Synergy Treatment Treat with this compound, L-asparaginase, or Combination Xenograft_Model->Treatment Tumor_Monitoring Monitor Tumor Volume and Body Weight Treatment->Tumor_Monitoring Survival_Analysis Kaplan-Meier Survival Analysis Treatment->Survival_Analysis PD_Analysis Pharmacodynamic Analysis (Tumor Biomarkers) Tumor_Monitoring->PD_Analysis

Experimental workflow for evaluating this compound and L-asparaginase.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the synergistic anti-proliferative effect of this compound and L-asparaginase on cancer cells.

Materials:

  • ASNS-low cancer cell lines (e.g., CCRF-CEM, MV-4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • L-asparaginase (stock solution in sterile water or PBS)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound and L-asparaginase in complete culture medium.

  • Treat the cells with this compound alone, L-asparaginase alone, or the combination at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions. For MTT assay, add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours, then add 100 µL of solubilization buffer.

  • Read the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the untreated control.

  • Analyze the data for synergy using software such as CompuSyn to calculate the combination index (CI), where CI < 1 indicates synergy.

Western Blot Analysis

Objective: To assess the effect of this compound and L-asparaginase on the GCN2 signaling pathway.

Materials:

  • ASNS-low cancer cells

  • This compound and L-asparaginase

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GCN2, phospho-eIF2α (Ser51), total eIF2α, ATF4, ASNS, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound, L-asparaginase, or the combination for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of the this compound and L-asparaginase combination on tumor growth and survival.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • ASNS-low cancer cells (e.g., CCRF-CEM)

  • This compound formulated for in vivo use

  • L-asparaginase

  • Vehicle control

  • Calipers

  • Animal monitoring equipment

Protocol:

  • Inject 1-5 x 10⁶ cancer cells subcutaneously or intravenously into the flank or tail vein of each mouse.

  • Monitor the mice for tumor development. For subcutaneous models, measure tumor volume with calipers using the formula: (Length x Width²)/2.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, L-asparaginase alone, this compound + L-asparaginase).

  • Administer the treatments according to the predetermined dosing schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for L-asparaginase).

  • Monitor tumor volume and body weight 2-3 times per week.

  • For survival studies, monitor the mice for signs of morbidity and euthanize them when they reach a predetermined endpoint (e.g., tumor volume > 2000 mm³, >20% body weight loss).

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).

  • Analyze the tumor growth data and plot tumor growth curves.

  • Perform a Kaplan-Meier survival analysis for survival studies.

  • Conduct statistical analysis to determine the significance of the observed effects.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow institutional guidelines for animal care and use.

References

GCN2iB: A Tool for In Vitro Metabolic Stress Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

GCN2iB is a potent and selective ATP-competitive inhibitor of the serine/threonine-protein kinase General Control Nonderepressible 2 (GCN2), a key sensor of amino acid deprivation.[1][2][3] This small molecule has emerged as a critical tool for investigating the cellular response to metabolic stress, particularly within the context of the Integrated Stress Response (ISR).[4][5][6] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro studies of metabolic stress.

Mechanism of Action

Under conditions of amino acid scarcity, uncharged tRNAs accumulate and bind to the histidyl-tRNA synthetase-like (HisRS) domain of GCN2, leading to its activation.[6] Activated GCN2 then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[5] This phosphorylation event reduces global protein synthesis to conserve resources while paradoxically promoting the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4).[4][7] ATF4, in turn, orchestrates a transcriptional program aimed at restoring amino acid homeostasis and adapting to the stressful conditions.[5][7]

This compound, by competing with ATP for the kinase's active site, effectively blocks the GCN2-mediated phosphorylation of eIF2α and the subsequent downstream signaling cascade.[2][3] Interestingly, some studies have reported a paradoxical activation of GCN2 at low concentrations of this compound, a phenomenon important to consider in experimental design.[8][9][10]

Applications in Metabolic Stress Research

This compound is invaluable for a range of in vitro applications aimed at understanding the role of the GCN2 pathway in metabolic stress:

  • Elucidating the role of GCN2 in cancer cell survival: Many cancer cells experience nutrient limitations within the tumor microenvironment. GCN2 activation can be a pro-survival mechanism, and its inhibition by this compound can sensitize cancer cells to nutrient stress or other therapies.[5][11]

  • Investigating the Integrated Stress Response (ISR): this compound allows for the specific dissection of the GCN2 branch of the ISR, helping to delineate its contribution to cellular adaptation to various stressors beyond amino acid deprivation, such as UV irradiation and oxidative stress.[4][6]

  • Drug Discovery and Development: this compound serves as a reference compound for the development of novel GCN2 inhibitors with therapeutic potential in oncology and other diseases where the GCN2 pathway is implicated.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
IC₅₀2.4 nMRecombinant GCN2[1][2][3]

Table 2: Exemplary In Vitro Experimental Conditions for this compound

Cell LineThis compound ConcentrationTreatment DurationApplicationReference
CCRF-CEM1 µM72 hCell viability measurement[1]
MEF37 nM - 1.0 µM72 hCell viability measurement[1]
HEK29310 nM - 100 nM6 hInduction of p-GCN2, p-eIF2α, and ATF4[9]
HEK2932 µM6 hInhibition of HF-induced ISR[9]
A3751 µM24-48 hInhibition of dabrafenib-induced ATF4[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GCN2 signaling pathway and a typical experimental workflow for studying metabolic stress in vitro using this compound.

GCN2_Signaling_Pathway cluster_stress Metabolic Stress cluster_gcn2_activation GCN2 Activation cluster_inhibition Inhibition cluster_downstream Downstream Signaling Amino Acid\nDeprivation Amino Acid Deprivation Uncharged tRNA Uncharged tRNA Amino Acid\nDeprivation->Uncharged tRNA GCN2 GCN2 Uncharged tRNA->GCN2 eIF2a eIF2a GCN2->eIF2a P This compound This compound This compound->GCN2 p-eIF2a p-eIF2a Global Translation Global Translation p-eIF2a->Global Translation ATF4 ATF4 p-eIF2a->ATF4 Upregulation ISR Target Genes ISR Target Genes ATF4->ISR Target Genes Transcription

Caption: GCN2 Signaling Pathway Under Metabolic Stress.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis cluster_endpoints Measured Endpoints Cell Culture Cell Culture Induce Metabolic Stress Induce Metabolic Stress Cell Culture->Induce Metabolic Stress Treat with this compound Treat with this compound Induce Metabolic Stress->Treat with this compound Control Groups Control Groups Induce Metabolic Stress->Control Groups Western Blot Western Blot Treat with this compound->Western Blot qPCR qPCR Treat with this compound->qPCR Cell Viability Assay Cell Viability Assay Treat with this compound->Cell Viability Assay Control Groups->Western Blot Control Groups->qPCR Control Groups->Cell Viability Assay p-GCN2, p-eIF2a, ATF4 p-GCN2, p-eIF2a, ATF4 Western Blot->p-GCN2, p-eIF2a, ATF4 ISR Target Gene Expression ISR Target Gene Expression qPCR->ISR Target Gene Expression Cell Proliferation/Apoptosis Cell Proliferation/Apoptosis Cell Viability Assay->Cell Proliferation/Apoptosis

Caption: In Vitro this compound Experimental Workflow.

Detailed Experimental Protocols

1. Western Blotting for GCN2 Pathway Activation

This protocol is for assessing the phosphorylation status of GCN2 and eIF2α, and the expression of ATF4.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Amino acid-free medium (for stress induction)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-GCN2 (Thr899), anti-GCN2, anti-phospho-eIF2α (Ser51), anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Induction of Metabolic Stress: To induce amino acid starvation, replace the complete medium with amino acid-free medium.

  • This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.[1][9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[14]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[13]

    • Wash the membrane again three times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

2. Quantitative Real-Time PCR (qPCR) for ISR Target Gene Expression

This protocol measures the mRNA levels of ATF4 target genes.

Materials:

  • Treated cell samples

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., ATF4, ASNS, CHOP) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.[15]

  • qPCR Reaction: Set up the qPCR reaction with cDNA, primers, and master mix.

  • Data Analysis: Run the qPCR program on a real-time PCR machine. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[15]

3. Cell Viability Assay

This protocol assesses the effect of this compound on cell proliferation and survival under metabolic stress.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete and amino acid-free cell culture medium

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[13]

  • Treatment: Replace the medium with fresh medium (complete or amino acid-free) containing serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).[1]

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Read the absorbance or luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value if applicable.

References

Troubleshooting & Optimization

troubleshooting GCN2iB paradoxical activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GCN2iB. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the paradoxical activation of this compound observed during in-vitro and in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing an increase in ATF4 expression and eIF2α phosphorylation at low concentrations of this compound, even though it's supposed to be an inhibitor. Is this expected?

A1: Yes, this phenomenon is known as "paradoxical activation" and has been documented for this compound and other ATP-competitive kinase inhibitors.[1][2] At low concentrations, typically in the range of 10-100 nM, this compound can activate GCN2, leading to the downstream phosphorylation of its substrate eIF2α and subsequent increased translation of ATF4.[1] At higher concentrations (generally above 250 nM), this compound acts as a conventional inhibitor, reducing GCN2 activity.[1]

Q2: What is the proposed mechanism behind the paradoxical activation of GCN2 by this compound?

A2: GCN2 functions as a homodimer. The current model for paradoxical activation suggests that at low concentrations, a single this compound molecule binds to the ATP-binding pocket of one GCN2 protomer within the dimer. This binding is thought to induce a conformational change that allosterically activates the adjacent, unbound protomer, leading to increased kinase activity.[3][4][5][6] As the concentration of this compound increases, both protomers become occupied by the inhibitor, leading to the expected inhibition of the kinase.[6]

Q3: Does this paradoxical activation depend on the canonical GCN2 activation pathway involving uncharged tRNAs?

A3: No, the paradoxical activation of GCN2 by this compound appears to be independent of the canonical stress-sensing mechanism. Studies have shown that GCN2 mutants lacking the regulatory domains responsible for sensing uncharged tRNA can still be activated by low concentrations of this compound.[1][2] This suggests a direct effect of the compound on the kinase domain.

Q4: We are seeing a disconnect between GCN2 autophosphorylation and eIF2α phosphorylation. Is this related to the paradoxical activation?

A4: Yes, a notable characteristic of paradoxical activation by some ATP-competitive inhibitors is a disconnect between GCN2 autophosphorylation (at threonine 899) and the phosphorylation of its substrate, eIF2α.[3][7] While low concentrations of this compound and other similar compounds can increase GCN2 autophosphorylation, the subsequent phosphorylation of eIF2α may not be proportionally increased.[3][7] This suggests a complex allosteric regulation that affects substrate phosphorylation differently than autophosphorylation.

Q5: How can we confirm if the observed GCN2 activation in our experiment is due to the paradoxical effect of this compound?

A5: To confirm paradoxical activation, you can perform a dose-response experiment and measure key markers of the Integrated Stress Response (ISR). You should observe a biphasic response where low concentrations of this compound increase levels of p-GCN2, p-eIF2α, and ATF4, while higher concentrations lead to their reduction below baseline or stressed levels.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Increased ISR markers (p-eIF2α, ATF4) at low this compound concentrations Paradoxical activation of GCN2.This is an expected phenomenon. To achieve inhibition, increase the this compound concentration to >250 nM. A full dose-response curve is recommended to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.[1]
Inconsistent results between experiments Cellular context and stress levels can influence the biphasic response.Ensure consistent cell culture conditions, including media composition and cell density. The presence of basal levels of cellular stress can affect the outcome. It is advisable to run appropriate vehicle and positive controls (e.g., halofuginone or arsenite) in parallel.
No inhibition observed even at high this compound concentrations Issues with compound stability or experimental setup.Verify the integrity and concentration of your this compound stock solution. Ensure proper experimental controls are in place. Consider testing a different GCN2 inhibitor, such as A-92, which also displays a biphasic response but may have a different potency profile.[1]

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on the Integrated Stress Response (ISR)

This compound ConcentrationEffect on GCN2 Activityp-eIF2α LevelsATF4 ExpressionReference
10 - 100 nMActivation (Paradoxical)IncreasedIncreased[1]
> 250 nMInhibitionDecreasedDecreased[1]
~32 nMPeak ActivationPeak IncreasePeak Increase[1]
IC50 (inhibition of stressed cells)InhibitionDecreasedDecreased~73 nM[1]

Note: The exact concentrations for activation and inhibition may vary depending on the cell type and experimental conditions.

Experimental Protocols

Key Experiment: Determining the Biphasic Response of this compound

Objective: To characterize the concentration-dependent effects of this compound on GCN2 signaling.

Methodology:

  • Cell Culture: Plate HEK293 cells (or other relevant cell lines) and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 30 nM, 100 nM, 250 nM, 1 µM, 2 µM) for a specified time, typically 6 hours. Include a positive control for ISR activation, such as Halofuginone (HF), and a vehicle control (e.g., DMSO).

  • Lysate Preparation: After treatment, wash the cells with PBS and lyse them in a suitable buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against p-GCN2 (Thr899), GCN2, p-eIF2α (Ser51), eIF2α, and ATF4. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize ATF4 levels to the loading control. Plot the results as a function of this compound concentration to visualize the biphasic response.

Visualizations

GCN2_Paradoxical_Activation cluster_low_conc Low [this compound] cluster_high_conc High [this compound] cluster_downstream Downstream Signaling GCN2iB_low This compound GCN2_dimer_low GCN2 Dimer GCN2iB_low->GCN2_dimer_low Binds one protomer Active_GCN2 Activated GCN2 GCN2_dimer_low->Active_GCN2 Allosteric Activation eIF2a eIF2α Active_GCN2->eIF2a Phosphorylation GCN2iB_high This compound GCN2_dimer_high GCN2 Dimer GCN2iB_high->GCN2_dimer_high Binds both protomers Inactive_GCN2 Inhibited GCN2 GCN2_dimer_high->Inactive_GCN2 Inactive_GCN2->eIF2a Inhibition p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 ISR Integrated Stress Response (ISR) ATF4->ISR

Caption: this compound's concentration-dependent effect on GCN2.

Biphasic_Response_Workflow start Start Experiment dose_response Treat cells with a range of this compound concentrations start->dose_response low_conc Low [this compound] (e.g., 10-100 nM) dose_response->low_conc high_conc High [this compound] (e.g., >250 nM) dose_response->high_conc activation Paradoxical GCN2 Activation low_conc->activation inhibition GCN2 Inhibition high_conc->inhibition measure_markers Measure ISR markers (p-GCN2, p-eIF2α, ATF4) activation->measure_markers inhibition->measure_markers biphasic_curve Observe Biphasic Response measure_markers->biphasic_curve

Caption: Experimental workflow to observe biphasic response.

References

Technical Support Center: Optimizing GCN2iB Treatment Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental treatment time for GCN2iB, a potent and selective ATP-competitive inhibitor of the serine/threonine-protein kinase GCN2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of GCN2 with a reported IC50 of approximately 2.4 nM.[1][2][3] It binds to the ATP-binding pocket of the GCN2 kinase domain. Interestingly, this compound exhibits a dual mechanism of action. At high concentrations (typically >250 nM), it acts as a canonical inhibitor, blocking the phosphorylation of its downstream target, eIF2α.[4][5] However, at low concentrations (around 10-100 nM), it can paradoxically activate GCN2, leading to an increase in eIF2α phosphorylation and the expression of downstream targets like ATF4.[4][5]

Q2: Why is optimizing the treatment time for this compound crucial?

A2: Optimizing the treatment time is critical due to the dynamic nature of the GCN2 signaling pathway and the dual effects of this compound. The phosphorylation of eIF2α and the subsequent expression of ATF4 are transient events. A suboptimal treatment time might lead to missing the peak of activation or inhibition, resulting in misleading or inconclusive data. For instance, studies have shown that the activating effect of low-concentration this compound on eIF2α phosphorylation can be detected as early as 30 minutes, with ATF4 expression peaking around 6 hours.[4]

Q3: What are the key downstream markers to assess this compound activity?

A3: The primary downstream markers to monitor the activity of this compound are:

  • Phospho-GCN2 (p-GCN2): Indicates the autophosphorylation and activation state of GCN2 itself.

  • Phospho-eIF2α (p-eIF2α): The direct substrate of GCN2, its phosphorylation is a key event in the integrated stress response.

  • ATF4 (Activating Transcription Factor 4): A transcription factor whose translation is induced upon eIF2α phosphorylation. Its protein levels are a reliable indicator of GCN2 pathway activation.

Q4: How does the stability of this compound in culture media affect treatment time?

A4: The stability of any small molecule inhibitor in cell culture media can influence the effective concentration over time. While specific stability data for this compound in various media is not extensively published, it is a good practice to assume that its concentration may decrease over longer incubation periods (e.g., > 24 hours) due to metabolism by cells or degradation. For long-term experiments, it may be necessary to replenish the media with fresh this compound.

Data Summary Tables

Table 1: this compound Concentration-Dependent Effects

Concentration RangePredominant EffectKey Downstream ReadoutsReference
10 - 100 nMActivationIncreased p-GCN2, p-eIF2α, and ATF4[4][5]
> 250 nMInhibitionDecreased p-GCN2, p-eIF2α, and ATF4[4][5]

Table 2: Reported this compound Experimental Parameters

Cell Line/ModelConcentrationTreatment TimeObserved EffectReference
HEK29350 nM30 min - 6 hoursIncreased p-eIF2α (from 30 min), maximal ATF4 at 6 hours[4]
HTR8/SVneo1 µM12 hoursInhibition of cholic acid-induced p-GCN2 and p-eIF2α[2]
CCRF-CEM0.4 µMNot specifiedDecreased ATF4 and p-GCN2 in combination with L-asparaginase[6]
CCRF-CEM Xenograft10 mg/kg (twice daily)Not applicableReduced tumor volume in combination with L-asparaginase[6]

Experimental Protocols

Protocol: Determining Optimal this compound Treatment Time via Time-Course Experiment

This protocol outlines a systematic approach to determine the optimal treatment duration for this compound in your specific cell line and for your desired effect (activation or inhibition).

1. Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for protein extraction (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting: anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)

2. Experimental Procedure:

  • Cell Seeding: Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvesting.

  • Dose Selection: Based on the known dual activity of this compound, select at least two concentrations to test:

    • Activating Concentration: 50 nM

    • Inhibitory Concentration: 500 nM

  • Time Point Selection: Choose a range of time points to capture both early and later responses. A good starting point is: 0 (vehicle control), 30 minutes, 1 hour, 2 hours, 4 hours, 6 hours, 12 hours, and 24 hours.

  • Treatment:

    • For the 0 time point, add vehicle (e.g., DMSO) to the control wells.

    • For the other time points, add the selected concentrations of this compound.

    • Incubate the cells for the designated time periods.

  • Cell Lysis:

    • At each time point, wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with the primary antibodies for p-GCN2, GCN2, p-eIF2α, eIF2α, ATF4, and a loading control.

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities for each protein.

    • Normalize the phosphorylated protein levels to the total protein levels (e.g., p-eIF2α/total eIF2α).

    • Normalize all readouts to the loading control.

    • Plot the normalized protein levels against time for each concentration of this compound. The optimal treatment time will be the point at which you observe the maximal desired effect (activation or inhibition).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No change in p-eIF2α or ATF4 levels - Incorrect this compound concentration.- Suboptimal treatment time.- Low basal GCN2 activity in your cell line.- Inactive this compound.- Perform a dose-response experiment to determine the optimal concentration.- Conduct a time-course experiment (see protocol above).- Some cell lines may have very low basal GCN2 expression or activity. Consider using a positive control for GCN2 activation (e.g., amino acid starvation).- Ensure proper storage and handling of the this compound stock solution.
Unexpected activation at a high concentration - Cell line-specific sensitivity.- The "inhibitory" concentration used is not high enough for your specific cell line.- Increase the concentration of this compound in your dose-response experiment (e.g., up to 1-5 µM).
High variability between replicates - Inconsistent cell seeding density.- Variations in treatment or lysis times.- Pipetting errors.- Ensure uniform cell seeding across all wells.- Be precise with the timing of treatment and cell harvesting.- Use calibrated pipettes and careful technique.
Loss of effect at later time points - this compound degradation or metabolism.- Cellular adaptation and feedback mechanisms.- For long-term experiments (>24 hours), consider replenishing the media with fresh this compound.- Analyze earlier time points to capture the peak effect.

Visualizations

GCN2_Signaling_Pathway cluster_stress Cellular Stress (e.g., Amino Acid Deprivation) Uncharged tRNA Uncharged tRNA GCN2 GCN2 Uncharged tRNA->GCN2 activates p-GCN2 p-GCN2 GCN2->p-GCN2 autophosphorylation eIF2a eIF2α p-GCN2->eIF2a phosphorylates p-eIF2a p-eIF2α eIF2a->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 promotes translation Global Translation Global Translation p-eIF2a->Global Translation inhibits Stress Response Genes Stress Response Genes ATF4->Stress Response Genes activates transcription GCN2iB_low This compound (Low Conc.) GCN2iB_low->p-GCN2 paradoxically activates GCN2iB_high This compound (High Conc.) GCN2iB_high->p-GCN2 inhibits

Caption: GCN2 signaling pathway and the dual effect of this compound.

Optimization_Workflow start Define Experimental Goal (Activation or Inhibition) dose_response Perform Dose-Response Experiment (e.g., 1 nM - 1 µM this compound for 6h) start->dose_response time_course Perform Time-Course Experiment (at selected activating and inhibitory concentrations) dose_response->time_course analysis Analyze Downstream Markers (p-GCN2, p-eIF2α, ATF4 via Western Blot) time_course->analysis optimal_time Determine Optimal Treatment Time analysis->optimal_time experiment Proceed with Main Experiment optimal_time->experiment

Caption: Logical workflow for optimizing this compound treatment time.

Time_Course_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in multi-well plates select_params Select this compound concentrations (e.g., 50 nM & 500 nM) and time points (0-24h) seed_cells->select_params treat_cells Treat cells with this compound or vehicle select_params->treat_cells harvest_cells Harvest cell lysates at each time point treat_cells->harvest_cells wb_analysis Western Blot for p-GCN2, p-eIF2α, ATF4 harvest_cells->wb_analysis quantify Quantify and normalize band intensities wb_analysis->quantify plot Plot results and identify peak response quantify->plot

Caption: Experimental workflow for a time-course experiment.

References

GCN2iB Technical Support Center: Troubleshooting Degradation and Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the GCN2 inhibitor, GCN2iB, this technical support center provides essential guidance on its stability, degradation, and proper handling in experimental settings. Below are troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound powder?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) and acetonitrile.[1] It is practically insoluble in water.[2][3] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.[4]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO to your desired concentration.[3][5] Sonication or gentle heating (up to 45°C) can be used to aid dissolution.[2] It is recommended to prepare a stock solution at a concentration that is at least 1000 times higher than the final working concentration for cell-based assays to minimize the final DMSO concentration in your experiment.[2]

Q3: What are the optimal storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations from various suppliers are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[3][4][5]

Q4: I observed precipitation when diluting my this compound stock solution in aqueous media. What should I do?

A4: Precipitation can occur when a concentrated DMSO stock of this compound is diluted into an aqueous buffer or cell culture medium.[2] To mitigate this, pre-warming both the stock solution and the aqueous medium to 37°C before dilution is recommended.[2] If precipitation still occurs, sonication can be used to help redissolve the compound.[2] A serial dilution of the stock solution in DMSO before final dilution into the aqueous medium can also help prevent precipitation.[2]

Q5: I am observing a paradoxical activation of the GCN2 pathway at low concentrations of this compound. Is this expected?

A5: Yes, this is a known phenomenon. At low concentrations (in the nanomolar range), this compound can paradoxically activate GCN2, leading to increased phosphorylation of its downstream targets.[6][7][8][9][10][11][12] Inhibition of the pathway is typically observed at higher concentrations (e.g., 1 µM).[1][7][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for inhibition in your specific experimental system.

Quantitative Data Summary

The following tables provide a summary of the solubility and storage recommendations for this compound based on information from various suppliers.

Table 1: this compound Solubility

SolventSolubilityNotes
DMSO15 mg/mL (33.19 mM)[3]Use fresh, moisture-free DMSO.[3] Sonication is recommended.[2]
DMSO50 mg/mL (110.66 mM)[5]Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[5]
DMSO56.5 mg/mL (125.05 mM)[2]Sonication is recommended.[2]
AcetonitrileSoluble[1]-
WaterInsoluble (< 0.1 mg/mL)[2][3]-
EthanolInsoluble[3]-

Table 2: this compound Storage and Stability

FormStorage TemperatureDurationSupplier Recommendation
Powder-20°C≥ 4 years[1]-
Powder-20°C3 years[2][3][5]-
In Solvent (DMSO)-80°C1 year[2][3][5]Aliquot to avoid repeated freeze-thaw cycles.[3][5]
In Solvent (DMSO)-20°C1 month[3] to 6 months[5]For short-term use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the this compound powder vial to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the vial to mix. If the compound does not fully dissolve, use an ultrasonic water bath for a few minutes. Gentle warming to 37-45°C can also be applied.[2]

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage.[2][3][5]

Protocol 2: Cell-Based Assay with this compound

  • Culture your cells of interest to the desired confluency.

  • Prepare a fresh serial dilution of your this compound DMSO stock solution in DMSO to create intermediate concentrations.

  • Pre-warm your cell culture medium to 37°C.

  • Dilute the intermediate this compound DMSO solutions into the pre-warmed cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1-0.5%, as higher concentrations can be toxic to cells.[4][13] Include a vehicle control with the same final DMSO concentration.

  • Remove the existing medium from your cultured cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 4, 6, or 72 hours, as cited in various studies).[3][6]

  • After incubation, proceed with your downstream analysis, such as Western blotting for phosphorylated GCN2, eIF2α, and ATF4 levels, or cell viability assays.[1][3]

Visualized Signaling Pathway and Experimental Workflow

Below are diagrams generated using Graphviz to illustrate the GCN2 signaling pathway and a typical experimental workflow for studying this compound.

GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_gcn2_activation GCN2 Activation cluster_downstream Downstream Signaling AminoAcidDeprivation Amino Acid Deprivation Uncharged_tRNA Uncharged tRNA AminoAcidDeprivation->Uncharged_tRNA increases GCN2 GCN2 Uncharged_tRNA->GCN2 activates p_eIF2a p-eIF2α (Ser51) GCN2->p_eIF2a phosphorylates ATF4 ATF4 Translation p_eIF2a->ATF4 GeneExpression Stress Response Gene Expression ATF4->GeneExpression This compound This compound This compound->GCN2 inhibits

Caption: GCN2 signaling pathway under amino acid stress and its inhibition by this compound.

GCN2iB_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Dilute Dilute this compound in Pre-warmed Medium Stock->Dilute Cells Seed Cells Treat Treat Cells Cells->Treat Dilute->Treat Harvest Harvest Cells Treat->Harvest Analysis Downstream Analysis (e.g., Western Blot, Viability Assay) Harvest->Analysis

Caption: A typical experimental workflow for using this compound in cell-based assays.

References

Technical Support Center: GCN2iB Treatment and Unexpected Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell death during experiments with the GCN2 inhibitor, GCN2iB.

Troubleshooting Guides

Problem 1: Significant cell death observed at expected inhibitory concentrations of this compound.

Possible Cause 1: Paradoxical Activation of GCN2 at Low Concentrations

Recent studies have revealed that this compound, while being an ATP-competitive inhibitor at higher concentrations, can paradoxically activate GCN2 at lower concentrations.[1][2][3] This activation can lead to a sustained integrated stress response (ISR), which, under prolonged conditions, can trigger apoptosis.[4][5]

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response curve with a wider range of this compound concentrations to identify the precise inhibitory and potential activating concentration ranges for your specific cell line.

  • Time-Course Analysis: Conduct a time-course experiment to determine the onset of cell death. Short-term activation of the ISR is typically cytoprotective, while chronic activation can be cytotoxic.

  • Western Blot Analysis: Assess the phosphorylation status of GCN2 and its downstream target eIF2α at various this compound concentrations and time points. An increase in phosphorylation at lower concentrations would confirm paradoxical activation.

Possible Cause 2: Off-Target Effects

This compound has been shown to inhibit other kinases, such as MAP2K5, STK10, and ZAK, although with lower potency.[6][7] These off-target activities could contribute to cytotoxicity in a cell-type-dependent manner.

Troubleshooting Steps:

  • Literature Review: Research the known functions of the potential off-target kinases in your experimental model to assess if their inhibition could plausibly lead to the observed phenotype.

  • Use of Alternative Inhibitors: If available, compare the effects of this compound with other structurally and mechanistically different GCN2 inhibitors. Consistent results across different inhibitors would suggest the phenotype is GCN2-dependent.

Possible Cause 3: General Cell Culture Issues

Unexpected cell death can also arise from common cell culture problems unrelated to the specific experimental treatment.[8][9][10][11]

Troubleshooting Steps:

  • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can compromise cell health and alter experimental outcomes.[8]

  • Reagent Quality: Ensure all media, sera, and supplements are within their expiration dates and have been stored correctly.[8]

  • Incubator Conditions: Verify the incubator's temperature, CO2, and humidity levels are optimal for your cell line.[8][9]

  • Handling Techniques: Avoid harsh pipetting, over-centrifugation, and excessive trypsinization times, as these can cause mechanical stress and cell damage.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of the serine/threonine-protein kinase GCN2, with a reported IC50 of 2.4 nM.[12][13] It functions by binding to the ATP-binding pocket of the GCN2 kinase domain, preventing the phosphorylation of its downstream target, eIF2α. However, at low concentrations, it has been observed to paradoxically activate GCN2.[1][2]

Q2: How can this compound, an inhibitor, cause cell death?

A2: Cell death induced by this compound can occur through several mechanisms. Paradoxical activation of GCN2 at low concentrations can lead to a sustained integrated stress response (ISR), which can trigger apoptosis.[4][5] Additionally, in certain cancer cell lines, inhibition of GCN2 can sensitize them to apoptosis induced by other stressors, such as amino acid deprivation.[14][15] Off-target effects on other kinases may also contribute to cytotoxicity.[6][7]

Q3: What are the known off-targets of this compound?

A3: In a panel of 468 kinases, this compound showed greater than 99.5% inhibition of GCN2 at 1 µM. Three other kinases, MAP2K5, STK10, and ZAK, showed greater than 95% inhibition at the same concentration.[12][15]

Q4: How do I confirm that the observed cell death is due to apoptosis?

A4: Apoptosis can be confirmed using several standard assays. A Caspase-3 activity assay is a common method, as Caspase-3 is a key executioner caspase in the apoptotic pathway.[16][17][18] Other methods include Annexin V staining to detect early apoptotic cells and TUNEL assays to identify DNA fragmentation, a hallmark of late apoptosis.

Q5: What is the Integrated Stress Response (ISR) and how is it related to GCN2?

A5: The Integrated Stress Response (ISR) is a cellular signaling network that is activated by various stress conditions, including amino acid starvation, viral infection, and endoplasmic reticulum stress.[4] GCN2 is one of the key kinases in the ISR, specifically sensing amino acid deprivation.[19][20] Upon activation, GCN2 phosphorylates eIF2α, which leads to a general inhibition of protein synthesis and the preferential translation of stress-responsive genes, such as ATF4.[21][22] While the initial response is aimed at restoring homeostasis, prolonged ISR activation can lead to apoptosis.[4]

Data Presentation

Table 1: Kinase Selectivity of this compound

KinasePercent Inhibition at 1 µMIC50 (nM)Reference(s)
GCN2 >99.5%2.4[12][15]
MAP2K5 >95%N/A[12][15]
STK10 >95%N/A[12][15]
ZAK >95%N/A[12][15]

N/A: Not available

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated eIF2α

This protocol is adapted from standard western blotting procedures for detecting phosphorylated proteins.[23][24][25][26][27]

1. Sample Preparation: a. Culture and treat cells with this compound at the desired concentrations and time points. b. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine protein concentration using a BCA or Bradford assay.

2. Gel Electrophoresis and Transfer: a. Denature protein lysates by boiling in Laemmli sample buffer. b. Separate proteins on an SDS-PAGE gel. c. Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-eIF2α (Ser51) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

4. Detection: a. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Strip the membrane and re-probe with an antibody against total eIF2α as a loading control.

Protocol 2: Caspase-3 Colorimetric Assay

This protocol is a generalized procedure based on commercially available kits.[16][18]

1. Cell Lysis: a. Treat cells with this compound to induce apoptosis. b. Pellet the cells by centrifugation and resuspend in a chilled cell lysis buffer. c. Incubate on ice for 10 minutes. d. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

2. Caspase-3 Activity Measurement: a. Determine the protein concentration of the cell lysates. b. In a 96-well plate, add an equal amount of protein from each sample. c. Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well. d. Incubate the plate at 37°C for 1-2 hours. e. Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis: a. Compare the absorbance of treated samples to untreated controls to determine the fold-increase in Caspase-3 activity.

Visualizations

GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_gcn2_activation GCN2 Activation cluster_isr Integrated Stress Response (ISR) cluster_cellular_outcomes Cellular Outcomes Amino Acid\nDeprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid\nDeprivation->GCN2 Activates p-GCN2 p-GCN2 GCN2->p-GCN2 Autophosphorylation eIF2a eIF2a p-GCN2->eIF2a Phosphorylates p-eIF2a p-eIF2a eIF2a->p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 Preferential Translation Global Protein\nSynthesis Global Protein Synthesis p-eIF2a->Global Protein\nSynthesis Inhibits Cell Cycle Arrest Cell Cycle Arrest ATF4->Cell Cycle Arrest Apoptosis Apoptosis ATF4->Apoptosis Autophagy Autophagy ATF4->Autophagy This compound This compound This compound->p-GCN2 Inhibits (High Conc.) Activates (Low Conc.)

Caption: The GCN2 signaling pathway in the Integrated Stress Response.

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture This compound Treatment\n(Dose-Response & Time-Course) This compound Treatment (Dose-Response & Time-Course) Cell Culture->this compound Treatment\n(Dose-Response & Time-Course) Observe Unexpected\nCell Death Observe Unexpected Cell Death This compound Treatment\n(Dose-Response & Time-Course)->Observe Unexpected\nCell Death Troubleshooting Troubleshooting Observe Unexpected\nCell Death->Troubleshooting Apoptosis Assay\n(Caspase-3) Apoptosis Assay (Caspase-3) Troubleshooting->Apoptosis Assay\n(Caspase-3) Western Blot\n(p-eIF2a) Western Blot (p-eIF2a) Troubleshooting->Western Blot\n(p-eIF2a) Data Analysis Data Analysis Apoptosis Assay\n(Caspase-3)->Data Analysis Western Blot\n(p-eIF2a)->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for troubleshooting unexpected cell death.

References

GCN2iB Kinase Inhibition Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target kinase inhibition profile of GCN2iB, a potent and selective ATP-competitive inhibitor of the General Control Nonderepressible 2 (GCN2) kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its potency?

A1: The primary target of this compound is the serine/threonine-protein kinase GCN2. It is a highly potent, ATP-competitive inhibitor with a reported IC50 value of 2.4 nM.[1]

Q2: Does this compound have known off-target effects on other kinases?

A2: Yes, while this compound is highly selective for GCN2, it has shown significant activity against a small number of other kinases at higher concentrations. Kinome screening of this compound against a panel of 468 kinases revealed that at a concentration of 1 µM, three kinases—MAP2K5, STK10, and ZAK—were inhibited by over 95%.[1][2]

Q3: What are the specific IC50 values for the off-target kinases?

Q4: What is the mechanism of action of this compound?

A4: this compound functions as an ATP-competitive inhibitor.[1] This means it binds to the ATP-binding pocket of the GCN2 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.

Q5: Are there any reports of this compound activating GCN2?

A5: Interestingly, some studies have reported a paradoxical activation of GCN2 by this compound at low nanomolar concentrations, leading to an increase in eIF2α phosphorylation.[3] However, at higher concentrations, it acts as an inhibitor. This biphasic effect is an important consideration for in vitro and in vivo experimental design.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values for GCN2 inhibition in our assay. 1. ATP concentration in the assay is too high or variable. 2. Reagent instability (this compound, GCN2 enzyme, ATP). 3. Incorrect assay incubation times or temperatures.1. As this compound is an ATP-competitive inhibitor, its apparent IC50 value will be influenced by the ATP concentration. Use an ATP concentration at or near the Km for GCN2 for the most sensitive and consistent results. Ensure the ATP concentration is consistent across all experiments. 2. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. Ensure the GCN2 enzyme is stored correctly and handled on ice. Prepare fresh ATP solutions for each experiment. 3. Optimize and standardize all incubation times and temperatures according to the specific kinase assay protocol being used.
Observing unexpected cellular effects not consistent with GCN2 inhibition. 1. Off-target effects at the concentration of this compound being used. 2. Paradoxical activation of GCN2 at low concentrations.1. If using high concentrations of this compound (in the micromolar range), consider the possibility of off-target inhibition of MAP2K5, STK10, or ZAK. If possible, use lower concentrations that are more selective for GCN2. Consider using a secondary, structurally distinct GCN2 inhibitor to confirm that the observed phenotype is due to GCN2 inhibition. 2. Perform a dose-response experiment to determine if the observed effect is biphasic. Test a wide range of this compound concentrations to identify the inhibitory range for your specific cellular model.
Difficulty reproducing published kinome scan results. 1. Different kinase panels or assay formats were used. 2. Variations in experimental conditions (e.g., ATP concentration, substrate).1. Kinome scanning services may use different panels of kinases and proprietary assay technologies. Ensure you are comparing data from similar platforms. 2. For in-house kinase assays, ensure that the experimental conditions, particularly the ATP concentration, are comparable to those used in the reference study. The inhibitory activity of ATP-competitive inhibitors is highly dependent on the ATP concentration.

Data Presentation

Table 1: this compound Kinase Inhibition Profile

Target KinaseIC50 (nM)% Inhibition @ 1 µMKinase FamilyNotes
GCN2 2.4>99.5%Serine/Threonine KinasePrimary Target
MAP2K5 Not Reported>95%Serine/Threonine KinaseOff-Target
STK10 Not Reported>95%Serine/Threonine KinaseOff-Target
ZAK (MAP3K20) Not Reported>95%Serine/Threonine KinaseOff-Target

Data compiled from publicly available sources.[1][2] The absence of specific IC50 values for off-target kinases indicates that this data is not currently available in the cited literature.

Mandatory Visualization

GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_gcn2 GCN2 Regulation cluster_downstream Downstream Effects Amino Acid Deprivation Amino Acid Deprivation Uncharged tRNA Uncharged tRNA Amino Acid Deprivation->Uncharged tRNA GCN2 GCN2 Uncharged tRNA->GCN2 Activates p-GCN2 (Active) p-GCN2 (Active) GCN2->p-GCN2 (Active) Autophosphorylation eIF2a eIF2a p-GCN2 (Active)->eIF2a Phosphorylates This compound This compound This compound->GCN2 Inhibits (ATP-competitive) p-eIF2a p-eIF2a eIF2a->p-eIF2a Global Translation Global Translation p-eIF2a->Global Translation Inhibits ATF4 Translation ATF4 Translation p-eIF2a->ATF4 Translation Promotes

GCN2 Signaling Pathway and Point of this compound Inhibition.

Kinase_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Prepare Kinase Buffer Prepare Kinase Buffer Prepare this compound Serial Dilution Prepare this compound Serial Dilution Prepare Kinase Buffer->Prepare this compound Serial Dilution Prepare Kinase Solution Prepare Kinase Solution Prepare Kinase Buffer->Prepare Kinase Solution Prepare Substrate/ATP Solution Prepare Substrate/ATP Solution Prepare Kinase Buffer->Prepare Substrate/ATP Solution Dispense this compound to Plate Dispense this compound to Plate Prepare this compound Serial Dilution->Dispense this compound to Plate Add Kinase to Plate Add Kinase to Plate Prepare Kinase Solution->Add Kinase to Plate Initiate Reaction with Substrate/ATP Initiate Reaction with Substrate/ATP Prepare Substrate/ATP Solution->Initiate Reaction with Substrate/ATP Dispense this compound to Plate->Add Kinase to Plate Incubate (Pre-incubation) Incubate (Pre-incubation) Add Kinase to Plate->Incubate (Pre-incubation) Incubate (Pre-incubation)->Initiate Reaction with Substrate/ATP Incubate (Kinase Reaction) Incubate (Kinase Reaction) Initiate Reaction with Substrate/ATP->Incubate (Kinase Reaction) Stop Reaction Stop Reaction Incubate (Kinase Reaction)->Stop Reaction Add Detection Reagent Add Detection Reagent Stop Reaction->Add Detection Reagent Incubate (Signal Development) Incubate (Signal Development) Add Detection Reagent->Incubate (Signal Development) Read Plate (e.g., Luminescence) Read Plate (e.g., Luminescence) Incubate (Signal Development)->Read Plate (e.g., Luminescence) Plot Data (Inhibitor Concentration vs. Signal) Plot Data (Inhibitor Concentration vs. Signal) Read Plate (e.g., Luminescence)->Plot Data (Inhibitor Concentration vs. Signal) Calculate IC50 Value Calculate IC50 Value Plot Data (Inhibitor Concentration vs. Signal)->Calculate IC50 Value

General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

Protocol: Determination of IC50 for this compound using an In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a general framework for determining the IC50 value of this compound against a target kinase. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • This compound Serial Dilution:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in kinase buffer containing a constant percentage of DMSO (e.g., 1%) to achieve the desired concentration range for the assay. It is recommended to perform a 10-point, 3-fold serial dilution.

  • Kinase Solution: Prepare a working solution of the purified kinase (e.g., GCN2, MAP2K5, STK10, or ZAK) in kinase buffer. The optimal concentration of the kinase should be determined empirically but should be in the linear range of the assay.

  • Substrate/ATP Solution: Prepare a solution containing the specific kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at the Km for the specific kinase to accurately determine the potency of an ATP-competitive inhibitor.

2. Kinase Reaction:

  • Dispense the serially diluted this compound solutions into the wells of a suitable microplate (e.g., a 384-well plate). Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Add the kinase solution to all wells except the negative control.

  • Optional Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time. The reaction time should be within the linear range of the assay (i.e., less than 20% of the substrate is consumed).

3. Signal Detection (ADP-Glo™ Specific Steps):

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Detect: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate at room temperature for 30-60 minutes.

  • Read Plate: Measure the luminescence of each well using a plate reader.

4. Data Analysis:

  • Subtract the background luminescence (negative control) from all experimental wells.

  • Normalize the data by setting the average signal of the positive control (no inhibitor) to 100% activity and the negative control to 0% activity.

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

References

Validation & Comparative

GCN2iB vs. GCN2-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy and research into cellular stress responses, inhibitors of the General Control Nonderepressible 2 (GCN2) kinase are gaining prominence. GCN2 is a critical sensor of amino acid deprivation, playing a key role in the Integrated Stress Response (ISR). Its inhibition can sensitize cancer cells to nutrient starvation and certain therapies. This guide provides a comparative overview of two notable GCN2 inhibitors, GCN2iB and GCN2-IN-1, to aid researchers, scientists, and drug development professionals in their work.

GCN2 Signaling Pathway

The GCN2 signaling pathway is a central regulator of cellular homeostasis under conditions of amino acid starvation. Uncharged tRNAs accumulate and bind to the GCN2 regulatory domain, leading to its activation. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which in turn reduces global protein synthesis to conserve resources and selectively promotes the translation of stress-responsive genes, such as ATF4. ATF4 upregulates genes involved in amino acid synthesis and transport, helping the cell to adapt to the nutrient-deprived environment.

GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_activation GCN2 Activation cluster_downstream Downstream Effects Amino Acid\nDeprivation Amino Acid Deprivation Uncharged tRNA Uncharged tRNA Amino Acid\nDeprivation->Uncharged tRNA leads to accumulation of GCN2 GCN2 Uncharged tRNA->GCN2 binds and activates eIF2a eIF2α GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α Global Translation Global Translation eIF2a->Global Translation initiates p_eIF2a->Global Translation inhibits ATF4 ATF4 p_eIF2a->ATF4 preferentially translates Stress Response\nGenes Stress Response Genes ATF4->Stress Response\nGenes upregulates

GCN2 Signaling Pathway Under Amino Acid Starvation

Quantitative Comparison of this compound and GCN2-IN-1

The following tables summarize the available quantitative data for this compound and GCN2-IN-1 based on preclinical studies.

Table 1: In Vitro Efficacy

ParameterThis compoundGCN2-IN-1Reference
Target General Control Nonderepressible 2 (GCN2)General Control Nonderepressible 2 (GCN2)[1][2]
Mechanism of Action ATP-competitive inhibitorActive site inhibitor[1][3]
Enzymatic IC₅₀ 2.4 nM<0.3 µM[1][2]
Cellular IC₅₀ Not explicitly defined, but paradoxical activation at low nM and inhibition at >250 nM has been observed.0.3-3 µM[2][4]

Table 2: Kinase Selectivity

InhibitorOff-Targets with >95% Inhibition at 1 µMReference
This compound MAP2K5, STK10, ZAK[1][5]
GCN2-IN-1 Data not specified in the provided results.

Table 3: In Vivo Efficacy

InhibitorAnimal ModelDosingKey FindingsReference
This compound CCRF-CEM, MV-4-11, SU.86.86 xenografts (in combination with asparaginase)Not specifiedPotent antitumor activity with synergistic effects when combined with asparaginase.[1][6][1][6]
This compound Charcot-Marie-Tooth (CMT) disease mouse modelNot specifiedAmeliorated neuropathy.[7]
GCN2-IN-1 No specific in vivo studies detailed in the provided search results.-Mentioned as a tool for in vivo studies.[8]

Experimental Protocols

Detailed experimental protocols for a direct comparison between this compound and GCN2-IN-1 are not available in a single publication. However, based on the literature, a standard workflow to evaluate and compare the efficacy of these inhibitors would involve the following methodologies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine_IC50 Kinase_Assay->Determine_IC50 Determine enzymatic IC₅₀ Cell_Based_Assay Cell-Based Assay (e.g., Western Blot, Reporter Assay) Xenograft_Model Cancer Xenograft Model Cell_Based_Assay->Xenograft_Model Select effective concentrations for in vivo studies Assess_Downstream Assess_Downstream Cell_Based_Assay->Assess_Downstream Assess p-eIF2α, ATF4 levels Pharmacodynamics Pharmacodynamic Analysis (e.g., Tumor biomarker analysis) Xenograft_Model->Pharmacodynamics Administer compounds to mice Efficacy_Assessment Tumor Growth Inhibition Assessment Pharmacodynamics->Efficacy_Assessment Correlate target engagement with efficacy Inhibitor_Preparation Prepare this compound and GCN2-IN-1 in appropriate vehicle Inhibitor_Preparation->Kinase_Assay Test on recombinant GCN2 protein Inhibitor_Preparation->Cell_Based_Assay Treat cancer cell lines Determine_Cellular_IC50 Determine_Cellular_IC50 Assess_Downstream->Determine_Cellular_IC50 Determine cellular IC₅₀

General Experimental Workflow for Comparing GCN2 Inhibitors
Biochemical Kinase Assay

  • Objective: To determine the direct inhibitory effect of the compounds on GCN2 kinase activity.

  • Method: A common method is a luminescence-based kinase assay, such as ADP-Glo™. Recombinant GCN2 enzyme is incubated with the substrate (e.g., a peptide derived from eIF2α) and ATP in the presence of varying concentrations of this compound or GCN2-IN-1. The amount of ADP produced, which is proportional to kinase activity, is then measured. The IC₅₀ value is calculated from the dose-response curve.

Cellular Assays
  • Objective: To assess the ability of the inhibitors to block GCN2 signaling in a cellular context.

  • Method 1 (Western Blot): Cancer cell lines are treated with a GCN2 activator (e.g., amino acid starvation or halofuginone) in the presence of different concentrations of this compound or GCN2-IN-1. Cell lysates are then analyzed by Western blot for the levels of phosphorylated eIF2α (p-eIF2α) and total eIF2α. A reduction in the p-eIF2α/total eIF2α ratio indicates GCN2 inhibition. Downstream targets like ATF4 can also be measured.

  • Method 2 (Reporter Assay): A reporter construct containing the ATF4 5'-UTR upstream of a luciferase gene is transfected into cells. Under conditions of GCN2 activation, ATF4 translation, and thus luciferase expression, is induced. The ability of the inhibitors to suppress this induction is quantified by measuring luciferase activity.

In Vivo Efficacy Studies
  • Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Method: Human cancer cells are implanted into immunocompromised mice to establish xenograft tumors. Once tumors reach a certain size, mice are treated with this compound, GCN2-IN-1, or a vehicle control. Tumor volume is measured regularly to assess the rate of tumor growth inhibition. Often, these inhibitors are tested in combination with other anti-cancer agents to look for synergistic effects. Pharmacodynamic markers, such as the levels of p-eIF2α in tumor tissue, can also be analyzed to confirm target engagement.

Summary and Conclusion

Both this compound and GCN2-IN-1 are potent inhibitors of GCN2 kinase. Based on the available data, this compound exhibits a significantly lower enzymatic IC₅₀ (2.4 nM) compared to GCN2-IN-1 (<0.3 µM), suggesting higher potency at the biochemical level.[1][2] However, this compound also displays a paradoxical activation of GCN2 at low nanomolar concentrations in cellular settings, a phenomenon that should be considered in experimental design.[9]

This compound has demonstrated in vivo efficacy, particularly in combination with asparaginase in leukemia models and in a model of Charcot-Marie-Tooth disease.[1][6][7] While in vivo data for GCN2-IN-1 is not as readily available in the provided search results, its utility for such studies is noted.[8]

The choice between this compound and GCN2-IN-1 will depend on the specific research question, experimental model, and the desired concentration range for inhibition versus potential activation. For studies requiring a highly potent inhibitor with characterized in vivo activity, this compound appears to be a well-documented option, with the caveat of its biphasic activity profile. GCN2-IN-1 serves as another valuable tool for investigating GCN2 biology, particularly in in vitro settings. Further head-to-head comparative studies would be beneficial to fully elucidate the relative advantages of each compound.

References

A Comparative Guide to GCN2 Inhibitors: GCN2iB versus A-92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the General Control Nonderepressible 2 (GCN2) kinase: GCN2iB and A-92. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies in areas such as oncology, neurobiology, and metabolic disorders, where GCN2 is a key therapeutic target.

Introduction to GCN2

General Control Nonderepressible 2 (GCN2) is a serine/threonine-protein kinase that plays a critical role in the cellular response to amino acid starvation. As a key component of the Integrated Stress Response (ISR), GCN2 is activated by the accumulation of uncharged tRNAs, a hallmark of amino acid deficiency. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-responsive mRNAs, such as that encoding the transcription factor ATF4. The GCN2-eIF2α-ATF4 signaling axis is crucial for cellular adaptation to nutrient stress and has been implicated in the survival and proliferation of cancer cells.

GCN2 Signaling Pathway

The GCN2 signaling pathway is a central regulator of cellular homeostasis under conditions of amino acid deprivation. The pathway can be summarized as follows:

GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_activation GCN2 Activation cluster_downstream Downstream Effects Amino Acid Starvation Amino Acid Starvation Uncharged tRNA Uncharged tRNA Amino Acid Starvation->Uncharged tRNA GCN2 (inactive) GCN2 (inactive) Uncharged tRNA->GCN2 (inactive) GCN2 (active) GCN2 (active) GCN2 (inactive)->GCN2 (active) Autophosphorylation eIF2α eIF2α GCN2 (active)->eIF2α p-eIF2α p-eIF2α GCN2 (active)->p-eIF2α Phosphorylation Global Translation Global Translation p-eIF2α->Global Translation Inhibition ATF4 Translation ATF4 Translation p-eIF2α->ATF4 Translation Induction Stress Response Genes Stress Response Genes ATF4 Translation->Stress Response Genes Upregulation

Caption: The GCN2 signaling pathway is activated by amino acid starvation, leading to reduced global translation and increased expression of stress response genes.

Performance Comparison: this compound vs. A-92

Biochemical Potency
InhibitorTargetAssay TypeIC50Reference
This compound GCN2Biochemical Kinase Assay2.4 nM[1][2]
A-92 GCN2Enzyme Assay< 0.3 µM[3][4][5]
A-92 GCN2 (autophosphorylation)In vitro Kinase Assay~200 nM[6]
A-92 Integrase (phosphorylated by GCN2)In vitro Kinase Assay~200 nM[6]
Cellular Activity
InhibitorCell LineAssay TypeIC50Reference
A-92 VariousCell-based Assay0.3 - 3 µM[5][7]

Note: Specific cellular IC50 data for this compound was not available in the reviewed literature, though it is described as having potent cellular activity.

Kinase Selectivity

This compound: this compound has been profiled against a panel of 468 kinases and demonstrated high selectivity for GCN2. At a concentration of 1 µM, only GCN2 showed >99.5% inhibition. Three other kinases, MAP2K5, STK10, and ZAK, showed >95% inhibition[1].

A-92: Detailed kinase selectivity panel data for A-92 is not as readily available in the public literature. While it is described as a specific GCN2 inhibitor, a comprehensive selectivity profile has not been published.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and A-92.

In Vitro GCN2 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay for EIF2AK4 (GCN2) and is suitable for determining the biochemical potency (IC50) of inhibitors.

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution Add Inhibitor Add Inhibitor Serial Dilution->Add Inhibitor Add Kinase/Antibody Add Kinase/Antibody Add Inhibitor->Add Kinase/Antibody Add Tracer Add Tracer Add Kinase/Antibody->Add Tracer Incubate Incubate Add Tracer->Incubate Read Plate Read Plate Incubate->Read Plate Analyze Data Analyze Data Read Plate->Analyze Data End End Analyze Data->End

Caption: Workflow for a LanthaScreen® GCN2 kinase binding assay to determine inhibitor potency.

Materials:

  • Recombinant GCN2 enzyme

  • LanthaScreen® Tb-anti-p-eIF2α (pSer52) antibody

  • Fluorescently labeled kinase tracer

  • Kinase buffer

  • Test inhibitors (this compound, A-92)

  • 384-well microplates

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the appropriate buffer (e.g., kinase buffer with a final DMSO concentration ≤1%).

  • Reaction Setup:

    • Add 4 µL of the serially diluted inhibitor to the wells of a 384-well plate.

    • Add 8 µL of a 2X solution of GCN2 kinase and the LanthaScreen® antibody mixture.

    • Add 4 µL of a 4X solution of the kinase tracer.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular GCN2 Inhibition Assay (ATF4 Reporter Assay)

This assay measures the functional inhibition of the GCN2 pathway in a cellular context by quantifying the expression of a reporter gene driven by an ATF4-responsive element.

Experimental Workflow:

Cellular_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Induce Stress Induce Stress Treat with Inhibitor->Induce Stress Incubate Incubate Induce Stress->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Measure Luciferase Measure Luciferase Lyse Cells->Measure Luciferase Analyze Data Analyze Data Measure Luciferase->Analyze Data End End Analyze Data->End

Caption: Workflow for a cellular ATF4 reporter assay to assess GCN2 inhibitor activity.

Materials:

  • A cell line stably expressing a luciferase reporter gene under the control of an ATF4-responsive promoter (e.g., ATF4 Luciferase Reporter HepG2 Stable Cell Line).

  • Cell culture medium and supplements.

  • Test inhibitors (this compound, A-92).

  • A stress-inducing agent to activate the GCN2 pathway (e.g., L-histidinol to induce amino acid starvation).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the ATF4 reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the GCN2 inhibitors for a predetermined amount of time (e.g., 1-2 hours).

  • Stress Induction: Induce amino acid starvation by replacing the culture medium with a medium lacking a specific amino acid and containing a stress-inducing agent like L-histidinol.

  • Incubation: Incubate the cells for a period sufficient to induce ATF4 expression (e.g., 6-16 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability) and calculate the percent inhibition of ATF4 reporter activity for each inhibitor concentration. Determine the cellular IC50 value by fitting the data to a dose-response curve.

Summary and Conclusion

Both this compound and A-92 are valuable tool compounds for studying the GCN2 signaling pathway.

  • This compound stands out for its high biochemical potency, with an IC50 in the low nanomolar range, and its well-documented high selectivity. This makes it an excellent choice for experiments where target specificity is a primary concern.

  • A-92 is also a potent GCN2 inhibitor, with reported biochemical IC50 values in the sub-micromolar to low micromolar range. While its cellular activity has been characterized, a comprehensive public kinase selectivity profile is lacking, which may be a consideration for certain applications.

The choice between this compound and A-92 will ultimately depend on the specific requirements of the experiment, including the desired potency, the importance of selectivity, and the experimental system being used. Researchers are encouraged to carefully consider the available data and, if possible, perform their own head-to-head comparisons under their specific assay conditions to make the most informed decision.

References

GCN2iB vs. ISRIB: A Comparative Guide to Integrated Stress Response Modulation

Author: BenchChem Technical Support Team. Date: November 2025

The Integrated Stress Response (ISR) is a central signaling network activated by a variety of cellular stresses, including amino acid deprivation, viral infection, and endoplasmic reticulum stress. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as the transcription factor ATF4, that aid in stress adaptation. Given the involvement of the ISR in numerous diseases, including neurodegenerative disorders and cancer, pharmacological modulation of this pathway is of significant therapeutic interest.

This guide provides a detailed comparison of two widely used small molecule modulators of the ISR: GCN2iB, a selective inhibitor of the eIF2α kinase GCN2, and ISRIB, an inhibitor of the ISR that acts downstream of eIF2α phosphorylation. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols for key assays.

Mechanism of Action: Targeting Different Nodes of the ISR

This compound and ISRIB modulate the ISR through distinct mechanisms, targeting different key components of the pathway.

This compound is an ATP-competitive inhibitor of the General Control Nonderepressible 2 (GCN2) kinase, one of the four known eIF2α kinases.[1] GCN2 is primarily activated by amino acid starvation. By binding to the ATP-binding pocket of GCN2, this compound prevents the phosphorylation of eIF2α, thereby inhibiting the initiation of the ISR at a very upstream point. However, a crucial characteristic of this compound is its biphasic dose-response. At low concentrations (in the range of 10-100 nM), this compound has been observed to paradoxically activate GCN2, leading to an increase in eIF2α phosphorylation and ATF4 expression.[2][3] At higher concentrations, it acts as a potent inhibitor.[2]

ISRIB , on the other hand, acts downstream of eIF2α phosphorylation. It does not inhibit any of the eIF2α kinases. Instead, ISRIB targets the guanine nucleotide exchange factor (GEF) for eIF2, known as eIF2B.[2][4][5] Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, preventing the exchange of GDP for GTP on eIF2 and thereby halting translation initiation. ISRIB binds to a pocket on eIF2B and stabilizes it in its active, decameric form.[2][6] This stabilization enhances eIF2B's GEF activity, effectively overriding the inhibitory effect of phosphorylated eIF2α and restoring global protein synthesis.[4][7]

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_downstream Downstream Effects Amino Acid\nDeprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid\nDeprivation->GCN2 activates Viral Infection Viral Infection PKR PKR Viral Infection->PKR activates ER Stress ER Stress PERK PERK ER Stress->PERK activates eIF2a eIF2α GCN2->eIF2a phosphorylates PKR->eIF2a PERK->eIF2a HRI HRI HRI->eIF2a peIF2a p-eIF2α eIF2B eIF2B peIF2a->eIF2B inhibits Global Translation\nInhibition Global Translation Inhibition peIF2a->Global Translation\nInhibition ATF4 Translation ATF4 Translation peIF2a->ATF4 Translation eIF2B->Global Translation\nInhibition reverses This compound This compound This compound->GCN2 inhibits (high conc.) This compound->GCN2 activates (low conc.) ISRIB ISRIB ISRIB->eIF2B activates

Caption: Integrated Stress Response Pathway and points of intervention for this compound and ISRIB.

Quantitative Comparison of this compound and ISRIB

The following table summarizes key quantitative data for this compound and ISRIB based on published experimental findings. It is important to note that direct comparisons of IC50/EC50 values should be made with caution as they can vary depending on the specific cell type and assay conditions.

ParameterThis compoundISRIBReference
Target GCN2 KinaseeIF2B[1][2][4]
Mechanism of Action ATP-competitive inhibitor of GCN2Allosteric activator of eIF2B[1][2][6]
IC50 / EC50 IC50 = 2.4 nM (for GCN2)EC50 = 5 nM (in a reporter assay)[1][4]
Effect on p-eIF2α Decreases (at high conc.), Increases (at low conc.)No direct effect on phosphorylation levels[2][4]
Effect on ATF4 Expression Decreases (at high conc.), Increases (at low conc.)Decreases (by restoring global translation)[2][6][8]
Specificity Highly selective for GCN2, with some off-target kinase inhibition at higher concentrations (e.g., MAP2K5, STK10, ZAK).[1][9]Highly specific for the ISR downstream of p-eIF2α.[4][8][1][4][8][9]
Key Differentiator Biphasic dose-response (activation at low doses, inhibition at high doses).[2][3]Efficacy is diminished at very high levels of p-eIF2α.[10][2][3][10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize and compare the activity of this compound and ISRIB.

Western Blotting for p-eIF2α and ATF4

This protocol is used to assess the phosphorylation status of eIF2α and the expression levels of the downstream ISR target, ATF4.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question) at an appropriate density in 6-well plates.

  • Allow cells to adhere and grow for 24 hours.

  • Treat cells with varying concentrations of this compound or ISRIB for the desired time course (e.g., 2, 4, 6, or 24 hours). Include appropriate vehicle controls (e.g., DMSO).

  • To induce the ISR, cells can be co-treated with a known stressor such as thapsigargin (to induce ER stress) or halofuginone (to induce amino acid starvation).

2. Cell Lysis:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay

This assay measures the effect of this compound and ISRIB on cell proliferation and cytotoxicity.

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to attach overnight.

2. Compound Treatment:

  • Prepare a serial dilution of this compound and ISRIB in culture medium.

  • Treat the cells with the compounds at various concentrations for 24, 48, or 72 hours. Include a vehicle control.

3. Viability Measurement (using MTT assay as an example):

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals by living cells.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Polysome Profiling

Polysome profiling is used to assess the global translation status of cells by separating monosomes from polysomes (multiple ribosomes translating a single mRNA molecule).

1. Cell Culture and Treatment:

  • Grow cells in 15 cm dishes to 80-90% confluency.

  • Treat cells with this compound, ISRIB, or a vehicle control for the desired time.

  • Prior to harvesting, treat cells with cycloheximide (100 µg/mL) for 5-10 minutes to arrest translating ribosomes on the mRNA.

2. Cell Lysis and Sucrose Gradient Centrifugation:

  • Wash cells with ice-cold PBS containing cycloheximide.

  • Lyse cells in a hypotonic lysis buffer.

  • Layer the cytoplasmic extract onto a 10-50% sucrose gradient.

  • Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.

3. Fractionation and Analysis:

  • Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a spectrophotometer. This will generate a profile showing the distribution of ribosomal subunits, monosomes, and polysomes.

  • A decrease in the polysome-to-monosome (P/M) ratio indicates a reduction in global translation initiation.

Summary and Conclusion

This compound and ISRIB are powerful tools for modulating the Integrated Stress Response, each with a distinct mechanism of action and specific experimental considerations. This compound offers a way to target a specific upstream kinase in the ISR, GCN2, with the important caveat of its biphasic dose-response. This makes careful dose-response studies essential when using this compound. ISRIB provides a unique opportunity to inhibit the ISR downstream of eIF2α phosphorylation, making it a valuable tool to study the consequences of ISR activation regardless of the initiating stress. However, its efficacy is limited under conditions of extreme ISR activation.

The choice between this compound and ISRIB will depend on the specific research question. For studies focused on the role of GCN2 in a particular process, this compound is the logical choice. For broader studies on the downstream consequences of eIF2α phosphorylation or for restoring translation in the face of ISR activation, ISRIB is a more appropriate tool. This comparative guide, with its detailed data and protocols, should serve as a valuable resource for researchers navigating the exciting and complex field of Integrated Stress Response modulation.

References

GCN2iB Kinase Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor GCN2iB's selectivity profile, presenting supporting experimental data and methodologies for researchers in drug discovery and development.

This compound is a potent, ATP-competitive inhibitor of the serine/threonine-protein kinase General Control Nonderepressible 2 (GCN2), with a reported IC50 of 2.4 nM.[1][2] Its high potency makes it a valuable tool for studying the GCN2 signaling pathway. However, understanding its selectivity across the broader human kinome is crucial for interpreting experimental results and predicting potential off-target effects.

Quantitative Selectivity Data

To assess its selectivity, this compound was screened against a large panel of 468 kinases. At a concentration of 1 µM, this compound demonstrated high selectivity for GCN2. The primary findings from this broad kinase panel screening are summarized in the table below.

Target KinaseIC50 (nM)% Inhibition @ 1 µMNotes
GCN2 2.4 >99.5% Primary Target
MAP2K5Not Reported>95%Off-target
STK10Not Reported>95%Off-target
ZAKNot Reported>95%Off-target

Table 1: Selectivity profile of this compound against its primary target and key off-targets identified in a screen of 468 kinases.[2]

This comprehensive screening reveals that while this compound is a highly potent GCN2 inhibitor, it also exhibits significant inhibitory activity against three other kinases—MAP2K5, STK10, and ZAK—at a concentration of 1 µM.[2] For the majority of the other 464 kinases in the panel, inhibition was less than 95% at this concentration, indicating a high degree of selectivity.

GCN2 Signaling Pathway

GCN2 is a key sensor of amino acid deprivation that plays a central role in the Integrated Stress Response (ISR). Under conditions of amino acid starvation, uncharged transfer RNA (tRNA) accumulates and binds to the HisRS-like domain of GCN2. This binding event, facilitated by the GCN1 cofactor, leads to the activation of GCN2's kinase domain. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event inhibits global protein synthesis to conserve resources while paradoxically promoting the translation of specific mRNAs, such as that encoding the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and stress adaptation.

GCN2_Signaling_Pathway GCN2 Signaling Pathway under Amino Acid Starvation cluster_stress Cellular Stress cluster_activation GCN2 Activation cluster_downstream Downstream Effects Amino Acid Starvation Amino Acid Starvation Uncharged tRNA Uncharged tRNA Amino Acid Starvation->Uncharged tRNA leads to accumulation of GCN2_inactive GCN2 (inactive) Uncharged tRNA->GCN2_inactive binds to GCN1 GCN1 GCN1->GCN2_inactive facilitates activation GCN2_active GCN2 (active) GCN2_inactive->GCN2_active activates eIF2a eIF2α GCN2_active->eIF2a phosphorylates p_eIF2a p-eIF2α (Ser51) Global Translation Global Translation p_eIF2a->Global Translation inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 promotes Gene Expression Gene Expression ATF4->Gene Expression upregulates

Caption: GCN2 signaling pathway activation in response to amino acid starvation.

Experimental Protocols

The following is a representative protocol for determining the selectivity of a kinase inhibitor like this compound against a panel of kinases using a biochemical assay format, such as the LanthaScreen™ Eu Kinase Binding Assay or the ADP-Glo™ Kinase Assay.

Objective: To determine the inhibitory activity (IC50 or percent inhibition) of this compound against a broad panel of human kinases.
Materials:
  • Recombinant human kinases

  • This compound (or test compound)

  • Appropriate kinase-specific substrates (e.g., peptides, proteins)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[3]

  • Detection reagents (e.g., LanthaScreen™ Tb-anti-p-eIF2α (pSer52) antibody kit for GCN2, or ADP-Glo™ Kinase Assay kit for broader panels)[1]

  • 384-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence or time-resolved fluorescence resonance energy transfer - TR-FRET)

Experimental Workflow:

The general workflow for a kinase selectivity screen is as follows:

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of this compound D Dispense this compound dilutions into assay plate A->D B Prepare kinase/substrate solutions E Add kinase/substrate solution to plate B->E C Prepare ATP solution G Initiate reaction by adding ATP C->G D->E F Incubate E->F F->G H Incubate at room temperature G->H I Stop reaction and add detection reagents H->I J Incubate I->J K Read plate J->K L Analyze data to determine % inhibition or IC50 K->L

Caption: General workflow for a kinase selectivity profiling experiment.

Detailed Procedure (Example using ADP-Glo™):
  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration for a broad panel screen is 10 mM, which is then serially diluted to cover a wide concentration range for IC50 determination if a hit is identified. For single-point screening, a final assay concentration of 1 µM is common.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the this compound dilutions into the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme or with a known potent inhibitor (for 100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix of the specific kinase and its corresponding substrate in the kinase reaction buffer.

    • Add the kinase/substrate mix to the wells containing the test compound.

    • Allow the compound and kinase to pre-incubate for a defined period (e.g., 15-60 minutes) at room temperature.[1]

    • Initiate the kinase reaction by adding a solution of ATP. The ATP concentration is typically at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the reaction for a set time (e.g., 1-2 hours) at room temperature. The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

    • Incubate for approximately 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for another 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence on a plate reader.

    • The percent inhibition is calculated relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

    • For compounds tested at multiple concentrations, the IC50 values are determined by fitting the data to a four-parameter logistic curve.

By following this protocol across a large panel of kinases, a comprehensive selectivity profile for this compound can be generated, providing valuable insights for researchers utilizing this potent inhibitor.

References

GCN2 Silencing: A Comparative Guide to Genetic Knockdown versus Pharmacological Inhibition with GCN2iB

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies and functional genomics, the serine/threonine kinase General Control Nonderepressible 2 (GCN2) has emerged as a critical regulator of cellular stress responses, particularly in the context of amino acid deprivation. Researchers aiming to elucidate its function and therapeutic potential are faced with a choice between two primary methods of GCN2 inhibition: genetic knockdown and pharmacological inhibition, notably with the potent and selective inhibitor GCN2iB. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and visual aids to inform experimental design and interpretation.

At a Glance: Genetic Knockdown vs. This compound Treatment

FeatureGenetic Knockdown (e.g., shRNA, CRISPR)This compound Treatment
Mechanism of Action Reduces or eliminates GCN2 protein expression.Competitively binds to the ATP-binding pocket of the GCN2 kinase domain, inhibiting its catalytic activity.[1]
Specificity Highly specific to the GCN2 gene. Potential for off-target gene silencing exists but can be minimized with careful design and validation.Highly selective for GCN2, but potential for off-target kinase inhibition exists, especially at higher concentrations.[1] A paradoxical activation of GCN2 can occur at low concentrations.[2][3][4][5]
Temporal Control Constitutive knockdown provides long-term silencing. Inducible systems offer temporal control but require more complex genetic engineering.Acute and reversible inhibition. The effect is present as long as the compound is bioavailable.
Dose-Response Binary (on/off) or graded reduction in protein levels, depending on the knockdown efficiency.Dose-dependent inhibition of GCN2 kinase activity.[2] Exhibits a biphasic response where low concentrations can activate GCN2.[2][6][7]
Cellular Context Can be used to study the long-term consequences of GCN2 loss in stable cell lines and in vivo models.[8][9]Ideal for studying the acute effects of GCN2 inhibition and for mimicking therapeutic interventions.[8]
In Vivo Application Feasible through germline knockout models or tissue-specific conditional knockouts.[8][10] Viral delivery of shRNA can also be used.[8]Orally bioavailable and can be administered systemically to animal models.[8]
Key Consideration Potential for cellular compensation mechanisms to develop over time in response to chronic GCN2 absence.The paradoxical activation at low doses must be considered in experimental design and data interpretation.[2][4]

The GCN2 Signaling Pathway

Under conditions of amino acid starvation, uncharged tRNAs accumulate and bind to the histidyl-tRNA synthetase (HisRS)-like domain of GCN2, leading to its activation.[11] Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[11][12] This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis.[11] Paradoxically, this allows for the preferential translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[12][13] ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress response pathways.[13][14]

GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_activation GCN2 Activation cluster_downstream Downstream Effects Amino Acid\nDeprivation Amino Acid Deprivation Uncharged tRNA Uncharged tRNA Amino Acid\nDeprivation->Uncharged tRNA GCN2 GCN2 Uncharged tRNA->GCN2 Binds to HisRS-like domain eIF2a eIF2α GCN2->eIF2a Phosphorylates p-eIF2α p-eIF2α (Ser51) eIF2a->p-eIF2α eIF2B eIF2B p-eIF2α->eIF2B Inhibits ATF4 ATF4 Translation p-eIF2α->ATF4 Promotes Global Translation Global Translation eIF2B->Global Translation Represses Stress Response Genes Stress Response Genes ATF4->Stress Response Genes Upregulates shRNA_Knockdown_Workflow cluster_design 1. Design & Cloning cluster_production 2. Virus Production cluster_transduction 3. Transduction & Selection cluster_validation 4. Validation A Design GCN2-targeting shRNA sequences B Clone into lentiviral vector A->B C Co-transfect HEK293T cells B->C D Harvest & Titer Virus C->D E Transduce target cells D->E F Select with antibiotic E->F G qPCR for mRNA levels F->G H Western Blot for protein levels G->H Logical_Relationship cluster_question Scientific Question cluster_approaches Experimental Approaches cluster_outcomes Outcomes Question Investigate the role of GCN2 in a biological process Knockdown Genetic Knockdown (Long-term, constitutive) Question->Knockdown Inhibitor This compound Treatment (Acute, reversible) Question->Inhibitor Phenotype Observe Phenotypic Changes Knockdown->Phenotype Validation Validate on-target effect Knockdown->Validation as a control for inhibitor Inhibitor->Phenotype Inhibitor->Validation in GCN2 KO cells

References

GCN2iB: A Comparative Guide to its Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the GCN2 inhibitor, GCN2iB, and its efficacy across various cancer cell lines. The information presented is supported by experimental data from preclinical studies, offering insights into its mechanism of action, synergistic potential, and performance against other GCN2 inhibitors.

The GCN2 Signaling Pathway: A Key Regulator of Cellular Stress

General control nonderepressible 2 (GCN2) is a crucial kinase that helps cancer cells adapt to and survive under conditions of amino acid starvation, a common feature of the tumor microenvironment.[1][2] When essential amino acids are scarce, uncharged transfer RNA (tRNA) accumulates and activates GCN2. This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn reduces global protein synthesis to conserve resources. Paradoxically, this event also promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to restore amino acid homeostasis and promote cell survival.[2][3] By inhibiting GCN2, this compound disrupts this critical survival pathway, making cancer cells more vulnerable to stress and other therapeutic agents.

GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Response Amino Acid\nDeprivation Amino Acid Deprivation Uncharged tRNA Uncharged tRNA GCN2 GCN2 Uncharged tRNA->GCN2 binds & activates p-GCN2 (Active) p-GCN2 (Active) GCN2->p-GCN2 (Active) eIF2a eIF2α p-GCN2 (Active)->eIF2a phosphorylates p-eIF2a p-eIF2α eIF2a->p-eIF2a Global Translation Global Translation p-eIF2a->Global Translation inhibits ATF4_mRNA ATF4 mRNA p-eIF2a->ATF4_mRNA promotes translation ATF4 ATF4 Protein ATF4_mRNA->ATF4 Gene_Expression Target Gene Expression ATF4->Gene_Expression upregulates Homeostasis Restore Homeostasis, Promote Survival Gene_Expression->Homeostasis Apoptosis Apoptosis (under severe stress) Gene_Expression->Apoptosis This compound This compound This compound->p-GCN2 (Active) inhibits

Caption: The GCN2 signaling pathway in response to amino acid deprivation.

This compound Efficacy Across Cancer Cell Lines

This compound is an ATP-competitive inhibitor of GCN2 with a reported IC50 value of 2.4 nM in biochemical assays.[4][5] Its primary therapeutic potential has been demonstrated not as a standalone agent, but in combination with therapies that induce amino acid stress. A key combination is with L-asparaginase (ASNase), an enzyme used in the treatment of acute lymphoblastic leukemia (ALL) that depletes asparagine.[2][4]

The efficacy of this combination is particularly pronounced in cancer cells with low basal expression of asparagine synthetase (ASNS), as they are more dependent on external asparagine for survival.[4] By inhibiting GCN2, this compound prevents the cancer cells from adapting to asparagine depletion by upregulating ASNS, leading to reduced protein synthesis, activation of the stress-activated MAPK pathway, and ultimately, apoptosis.[4]

Cancer TypeCell Line(s)TreatmentKey FindingsReference(s)
Acute Lymphoblastic Leukemia (ALL) CCRF-CEMThis compound + AsparaginaseSensitizes cells to asparaginase, inducing apoptosis via the MAPK pathway. Synergistically blocks tumor growth in xenograft models.[2][4][5]
Acute Myeloid Leukemia (AML) MV-4-11This compound + AsparaginaseHighly sensitive to the combination treatment, which synergistically blocks tumor growth in vivo.[4][5]
Pancreatic Cancer SU.86.86This compound + AsparaginaseHighly sensitive to the combination treatment. The GCN2/ASNS pathway is pivotal for ASNase insensitivity in these cells.[4][5]
Head and Neck Squamous Cell Carcinoma (HNSCC) Various HNSCC linesAST-0513 (another GCN2i) + L-histidinolInhibition of GCN2 leads to G2/M cell cycle arrest and apoptosis, particularly in a high nutrient stress environment.[1]
Colorectal Cancer (CRC) APC-deficient cellsA-92 (another GCN2i)Induces apoptosis in a dose-dependent manner.[2]

Comparative Analysis with Alternative GCN2 Inhibitors

While this compound is a potent and well-characterized inhibitor, other molecules targeting GCN2 have also been developed.

InhibitorReported IC50Key Characteristics & SynergiesReference(s)
This compound 2.4 nMATP-competitive, good pharmacokinetic profile for in vivo studies. Synergizes with asparaginase.[4][5]
GCN2iA Not specifiedPrecursor to this compound with a poor pharmacokinetic profile, limiting in vivo use.[4]
TAP20 17 nMA triazolo[4,5-d]pyrimidine compound. Shows potent synergy with inhibitors of proteostasis (e.g., Bortezomib) and pan-CDK inhibitors (e.g., Flavopiridol).[3][6]
AST-0513 Not specifiedEfficacy demonstrated in HNSCC cell lines in combination with L-histidinol to induce amino acid starvation.[1]
A-92 Not specifiedInduces apoptosis in APC-deficient colorectal cancer cells.[2]

A Cautionary Note: Interestingly, some studies have reported that low concentrations of ATP-competitive inhibitors, including this compound, can paradoxically activate GCN2, leading to increased eIF2α phosphorylation.[7][8] This highlights the complexity of targeting this kinase and suggests that dosing strategies may be critical for achieving the desired therapeutic effect.

Experimental Protocols & Workflow

Standard methodologies are employed to assess the efficacy of GCN2 inhibitors.

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment: 1. This compound (various conc.) 2. Combination Agent (e.g., ASNase) 3. Controls (e.g., DMSO) start->treatment incubation Incubate (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability western Western Blot Analysis incubation->western apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) incubation->apoptosis viability_analysis Determine IC50 values, Assess Synergy viability->viability_analysis western_analysis Quantify Protein Levels: p-GCN2, p-eIF2α, ATF4, PARP western->western_analysis apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis end Conclusion: Evaluate Efficacy viability_analysis->end western_analysis->end apoptosis_analysis->end

Caption: A typical experimental workflow for evaluating GCN2 inhibitors.

Cell Viability / Proliferation Assay
  • Objective: To determine the effect of this compound on cancer cell growth and proliferation.

  • Method:

    • Seed cancer cells (e.g., CCRF-CEM, MV-4-11) in 96-well plates and allow them to adhere overnight.[6]

    • Treat cells with a range of concentrations of this compound, alone or in combination with another agent like asparaginase.[5]

    • Incubate for a specified period, typically 72 hours.[5]

    • Measure cell viability using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay that quantifies metabolic activity or ATP content, respectively.

    • Calculate IC50 values to determine the concentration of the inhibitor required to reduce cell viability by 50%.

Western Blot Analysis
  • Objective: To confirm the on-target effect of this compound by measuring the phosphorylation status of GCN2 and its downstream targets.

  • Method:

    • Treat cells (e.g., CCRF-CEM) with this compound for a shorter duration, typically 4-6 hours, often after inducing stress (e.g., with asparaginase or amino acid-free media).[5][9]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Determine protein concentration using a BCA assay.[10]

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for total GCN2, phosphorylated GCN2 (p-GCN2), total eIF2α, phosphorylated eIF2α (p-eIF2α), ATF4, and markers of apoptosis like cleaved PARP.[9][10]

    • Use a loading control like β-actin to ensure equal protein loading.

    • Incubate with secondary antibodies and detect signals using chemiluminescence.

Apoptosis Assay
  • Objective: To quantify the extent of apoptosis induced by this compound treatment.

  • Method (Caspase Activity):

    • Treat cells as described for the viability assay.

    • Use a luminescent assay kit (e.g., Caspase-Glo 3/7) that measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

    • An increase in luminescence indicates higher caspase activity and thus, more apoptosis. This has been used to show that the combination of ASNase and a GCN2 inhibitor induces apoptosis.[2]

References

GCN2iB: A Potent Inhibitor of the Integrated Stress Response with High Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cross-reactivity of the GCN2 inhibitor, GCN2iB, with other key kinases in the Integrated Stress Response (ISR) pathway reveals a high degree of selectivity, supporting its use as a specific tool for studying the GCN2-mediated stress response. This guide provides a comparative overview of this compound's inhibitory activity, detailed experimental methodologies for assessing kinase inhibition, and a visual representation of the ISR pathway.

The Integrated Stress Response (ISR) is a central signaling network activated by various cellular stresses, including amino acid deprivation, viral infection, heme deficiency, and endoplasmic reticulum (ER) stress.[1] At the core of the ISR are four protein kinases: General Control Nonderepressible 2 (GCN2), Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), Protein Kinase R (PKR), and Heme-Regulated Inhibitor (HRI).[1] These kinases, upon activation by their respective stress signals, converge on a single substrate: the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylation of eIF2α leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific stress-responsive mRNAs, such as that encoding the transcription factor ATF4, to restore cellular homeostasis.

This compound is a potent, ATP-competitive inhibitor of GCN2 with a reported IC50 of 2.4 nM.[2] Its high affinity and specificity for GCN2 make it a valuable research tool for dissecting the role of this particular kinase in the broader context of the ISR. However, a thorough understanding of its potential cross-reactivity with other ISR kinases is crucial for the accurate interpretation of experimental results.

Comparative Analysis of this compound Cross-Reactivity

To objectively assess the selectivity of this compound, its inhibitory activity against the four ISR kinases was compared. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.

KinaseThis compound IC50Fold Selectivity vs. GCN2
GCN2 2.4 nM1
HRI 2.76 nM~1.15
PKR 3.26 µM~1358
PERK Not Reported-

The data clearly demonstrates the high selectivity of this compound for GCN2 and HRI over PKR. While a specific IC50 value for this compound against PERK has not been reported in the reviewed literature, studies have indicated a degree of cross-talk between the GCN2 and PERK signaling pathways. At high concentrations, inhibitors of one kinase have been observed to affect the activity of the other. However, kinome-wide screening has shown that at a concentration of 1 µM, this compound inhibits GCN2 by over 99.5%, while its inhibitory activity against a large panel of other kinases, including by implication PERK, is significantly lower.[2] This suggests a substantial window of selectivity for GCN2 over PERK under typical experimental conditions.

Visualizing the Integrated Stress Response Pathway

The following diagram illustrates the central role of the four ISR kinases and the point of intervention for this compound.

ISR_Pathway cluster_stress Stress Signals cluster_kinases ISR Kinases cluster_downstream Downstream Events AminoAcid_Deprivation Amino Acid Deprivation GCN2 GCN2 AminoAcid_Deprivation->GCN2 ER_Stress ER Stress PERK PERK ER_Stress->PERK Viral_dsRNA Viral dsRNA PKR PKR Viral_dsRNA->PKR Heme_Deficiency Heme Deficiency HRI HRI Heme_Deficiency->HRI p_eIF2a p-eIF2α GCN2->p_eIF2a PERK->p_eIF2a PKR->p_eIF2a HRI->p_eIF2a Global_Translation Global Translation Inhibition p_eIF2a->Global_Translation ATF4_Translation ATF4 Translation Induction p_eIF2a->ATF4_Translation Stress_Response Stress Response Gene Expression ATF4_Translation->Stress_Response This compound This compound This compound->GCN2

Figure 1. The Integrated Stress Response Pathway and this compound Inhibition.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency relies on robust and well-defined experimental methodologies. Below are summaries of common in vitro kinase inhibition assays used to generate the comparative data for this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the phosphorylation of a substrate by a specific kinase in the presence of a radioactive ATP analog.

Workflow:

Radiometric_Assay_Workflow cluster_workflow Radiometric Kinase Assay Workflow Start Start Incubate Incubate Kinase with this compound Start->Incubate Add_Substrate_ATP Add Substrate and [γ-32P]-ATP Incubate->Add_Substrate_ATP Reaction Kinase Reaction Add_Substrate_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Separate Separate Substrate from ATP Stop_Reaction->Separate Measure Measure Radioactivity Separate->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

References

Safety Operating Guide

Proper Disposal Procedures for GCN2iB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of GCN2iB, a potent and selective ATP-competitive inhibitor of the serine/threonine protein kinase GCN2.[1][2][3] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.

This compound Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueCitations
Molecular Formula C₁₈H₁₂ClF₂N₅O₃S[1][4][5]
Molecular Weight 451.83 g/mol [1][3][4]
CAS Number 2183470-12-2[1][4][5]
Appearance Solid[1][4][5]
Purity ≥98%[1][5][6]
IC₅₀ 2.4 nM for GCN2[2][3][4]
Solubility Soluble in DMSO and Acetonitrile[3][4][5]
Storage -20°C for up to 6 months; -80°C for up to 1 year[2]
Stability ≥ 4 years when stored at -20°C[5]

Immediate Safety and Handling Precautions

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is crucial to recognize that all chemicals may pose unknown hazards and should be handled with caution. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. No special handling precautions are required beyond standard good laboratory practices.

Step-by-Step Disposal Protocol for this compound

The following protocols are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with institutional and local regulations.

GCN2iB_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused Solid this compound waste_type->solid_waste Solid solution_waste This compound in Solution (e.g., DMSO) waste_type->solution_waste Liquid contaminated_waste Contaminated Labware (Tips, tubes, etc.) waste_type->contaminated_waste Contaminated Material solid_procedure Dispose in original or labeled container as solid chemical waste. solid_waste->solid_procedure solution_procedure Collect in a dedicated, labeled, and sealed waste container. solution_waste->solution_procedure contaminated_procedure Collect in a designated solid hazardous waste container. contaminated_waste->contaminated_procedure waste_pickup Arrange for Hazardous Waste Pickup with EHS solid_procedure->waste_pickup solution_procedure->waste_pickup contaminated_procedure->waste_pickup end End: Disposal Complete waste_pickup->end

Caption: Workflow for the proper disposal of different forms of this compound waste.

1. Disposal of Unused Solid this compound

  • If possible, dispose of the unused this compound in its original container.[7]

  • Ensure the label is intact and legible.

  • If the original container is not available, use a new, clearly labeled container indicating the contents ("this compound, CAS: 2183470-12-2").

  • Treat as solid chemical waste and transfer to your institution's designated hazardous waste collection area.

2. Disposal of this compound Solutions (e.g., in DMSO)

  • Do not dispose of this compound solutions down the drain.

  • Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable container.[8]

  • The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents (e.g., "this compound, DMSO").

  • Store the waste container in a designated satellite accumulation area, ensuring it is kept closed except when adding waste.[7]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

3. Disposal of Contaminated Laboratory Materials

  • Solid Waste: Items such as gloves, pipette tips, and empty vials that are contaminated with this compound should be collected in a designated solid hazardous waste container.[9]

    • This container should be a durable, labeled bag or bin specifically for chemically contaminated solid waste.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.

  • Empty Containers: A container that held this compound is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm of residue remains.[7] Even so, it is best practice to dispose of these containers as hazardous waste unless they have been triple-rinsed.[7] The rinsate from cleaning must be collected and disposed of as liquid hazardous waste.[7]

Environmental Precautions

It is imperative to prevent this compound from entering the environment. Do not allow the substance to enter sewers or surface and ground water. In case of a small spill of solid this compound, it should be picked up mechanically.

Key Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are derived from standard laboratory practices for chemical waste management as described in the following resources:

  • Prudent Practices in the Laboratory: This guide emphasizes the importance of planning for disposal before starting an experiment and provides a hierarchy for managing chemical waste.[7]

  • Laboratory Waste Disposal Handbooks: Institutional guidelines, such as those from the University of Essex and Karolinska Institutet, provide detailed instructions for segregating and handling different types of laboratory waste, including chemical, biological, and sharps waste.[8][9] These principles have been applied to the specific case of this compound.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific waste management policies and EHS office for guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling GCN2iB

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistics for the Potent Kinase Inhibitor GCN2iB

For researchers and scientists in the field of drug development, the safe handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational protocols, and disposal plans for this compound, a significant ATP-competitive inhibitor of the serine/threonine-protein kinase GCN2. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.

It is important to note that different suppliers may provide conflicting safety information. For instance, one Safety Data Sheet (SDS) classifies this compound as not hazardous, while another identifies it as harmful if swallowed and very toxic to aquatic life.[1] In such cases, a conservative approach to safety and the use of comprehensive personal protective equipment is strongly advised.

Quantitative Data Summary

For easy reference and comparison, the key quantitative data for this compound are summarized in the table below. This information is critical for accurate experimental planning and execution.

PropertyValue
Molecular Formula C₁₈H₁₂ClF₂N₅O₃S
Molecular Weight 451.8 g/mol [2]
Purity ≥98%
Appearance A solid[2]
Solubility Soluble in DMSO (up to 56.5 mg/mL) and Acetonitrile.[2][3] Insoluble in water and ethanol.[4]
Storage (Powder) Store at -20°C for up to 3 years.[3][4] Can be shipped at room temperature.[2][5]
Storage (in Solvent) Store at -80°C for up to 1 year.[1][3] Avoid repeated freeze-thaw cycles.[1]
IC₅₀ 2.4 nM for GCN2[1][4]

Recommended Personal Protective Equipment (PPE)

Given the nature of this compound as a potent, powdered kinase inhibitor and the conflicting safety data, a comprehensive PPE strategy is mandatory to minimize exposure risk.

  • Hand Protection : Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling the solid compound and solutions. Always inspect gloves for tears or punctures before use and change them frequently.

  • Eye Protection : ANSI-approved safety glasses with side shields or chemical splash goggles are essential to protect against airborne particles and splashes.

  • Body Protection : A standard laboratory coat must be worn at all times. When handling larger quantities of the powder or when there is a significant risk of aerosolization, a disposable gown is recommended.

  • Respiratory Protection : When weighing or otherwise handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of the powder.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound in DMSO.

  • Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as described above. All handling of the solid this compound should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance. Use anti-static weighing paper or a weighing boat.

  • Dissolution :

    • Transfer the weighed this compound powder to a sterile, appropriately sized polypropylene or glass vial.

    • Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration.

    • To aid dissolution, sonication is recommended.[3] If precipitation occurs, gentle warming of the solution to 37°C may be beneficial.[3]

  • Storage : Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C.[1][3]

  • Labeling : Clearly label all vials with the compound name, concentration, solvent, date of preparation, and your initials.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is crucial for laboratory safety and environmental responsibility.

GCN2iB_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work_in_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Ensure Safety Weigh_Powder Weigh this compound Powder Work_in_Hood->Weigh_Powder Proceed to Handling Prepare_Solution Prepare Stock Solution (e.g., in DMSO) Weigh_Powder->Prepare_Solution Add Solvent Store_Powder Store Powder at -20°C Weigh_Powder->Store_Powder If not used immediately Aliquot_Solution Aliquot for Storage Prepare_Solution->Aliquot_Solution For Stability Contaminated_Waste Collect Contaminated (Gloves, Tips, Vials) Prepare_Solution->Contaminated_Waste Collect waste Store_Solution Store Aliquots at -80°C Aliquot_Solution->Store_Solution Long-term Dispose_Waste Dispose as Hazardous Chemical Waste Contaminated_Waste->Dispose_Waste Follow Institutional Policy

Caption: Workflow for the safe handling of this compound from preparation to disposal.

  • Solid Waste : All disposable materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and empty vials, should be considered contaminated. Place these items in a designated, sealed hazardous waste container.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not dispose of this compound solutions down the drain, as it is very toxic to aquatic life.[1]

  • Final Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous chemical waste disposal.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GCN2iB
Reactant of Route 2
Reactant of Route 2
GCN2iB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.